2-bromo-1-(3,4-difluorophenyl)ethanone
Description
The exact mass of the compound 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(3,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIVWTZVICGYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371787 | |
| Record name | 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40706-98-7 | |
| Record name | 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-bromo-1-(3,4-difluorophenyl)ethanone
CAS Number: 40706-98-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-bromo-1-(3,4-difluorophenyl)ethanone, a key synthetic intermediate in medicinal chemistry and drug discovery. The document covers its chemical properties, detailed safety and handling protocols, a representative synthesis method, and its role as a versatile building block in the development of novel therapeutics.
Chemical and Physical Properties
This compound, also known as 3,4-difluorophenacyl bromide, is a halogenated ketone.[1] The presence of the difluorophenyl ring and the alpha-bromo ketone functionality makes it a reactive and valuable precursor for creating more complex molecular architectures, particularly heterocyclic compounds.[2] The fluorine atoms can enhance the metabolic stability and pharmacokinetic properties of final drug compounds.
Data Summary
The following table summarizes the key quantitative and qualitative data for this compound.
| Property | Value | Citation(s) |
| CAS Number | 40706-98-7 | [1] |
| Molecular Formula | C₈H₅BrF₂O | [1][3] |
| Molecular Weight | 235.03 g/mol | [4] |
| Physical Form | Liquid | [1] |
| Purity | ≥98% (Typical) | [1] |
| Synonyms | 2-Bromo-3',4'-difluoroacetophenone, 3,4-difluorophenacyl bromide | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Safety and Handling
This compound is a corrosive and hazardous chemical that requires strict safety protocols.
GHS Classification
-
Signal Word: Danger[3]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]
-
Classification: Skin Corrosion, Category 1B.[3]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles (European standard - EN 166).[3]
-
Hand Protection: Wear protective gloves.[3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Handling and First Aid
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only with adequate ventilation.[5]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]
-
IF ON SKIN: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required.[3]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[3]
Experimental Protocols
Synthesis of this compound
This protocol describes the alpha-bromination of 1-(3,4-difluorophenyl)ethanone. The methodology is adapted from a general procedure for the synthesis of α-bromoacetophenones using N-bromosuccinimide (NBS) under ultrasonic irradiation, which offers a rapid and efficient route.[6]
Materials and Equipment:
-
1-(3,4-difluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Water (deionized) or Polyethylene glycol (PEG-400)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Ultrasonic bath (18-25 kHz, 300 W)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3,4-difluorophenyl)ethanone (1 equivalent) in a minimal amount of a 1:1 mixture of water and PEG-400.
-
Reagent Addition: Add N-bromosuccinimide (1 equivalent) to the solution.
-
Sonication: Place the flask in an ultrasonic bath and irradiate the mixture at a frequency of 18-25 kHz and a power of 300 W.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 15-20 minutes.[6]
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Add dichloromethane to extract the product.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Applications and Workflows
This compound is not typically used as a final product but as a reactive intermediate for constructing more complex molecules. Its primary utility lies in its ability to undergo nucleophilic substitution reactions at the alpha-carbon, making it a valuable electrophile for forming new carbon-carbon and carbon-heteroatom bonds.
General Synthesis Workflow
The following diagram illustrates the synthesis of this compound from its corresponding acetophenone precursor.
Caption: Synthesis of this compound via α-bromination.
Application in Drug Discovery
As an α-haloketone, this compound is a key precursor for synthesizing a wide variety of heterocyclic compounds, which are prevalent scaffolds in many therapeutic agents.[2][6] The diagram below outlines its general role in the synthesis of potential drug candidates.
Caption: Role as an intermediate in the synthesis of pharmaceutical compounds.
References
2-bromo-1-(3,4-difluorophenyl)ethanone chemical properties
An In-depth Technical Guide to 2-bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3,4-difluorophenacyl bromide, is a halogenated ketone that serves as a critical building block in organic synthesis. Its structure, featuring a reactive α-bromoketone moiety and a difluorinated phenyl ring, makes it a highly versatile intermediate for the synthesis of complex organic molecules. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, application in reactions, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 40706-98-7 | [1] |
| Molecular Formula | C₈H₅BrF₂O | [1] |
| Molecular Weight | 235.03 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | ≥98% (commonly available) | [1] |
| InChI | InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | [1] |
| InChIKey | BYIVWTZVICGYFS-UHFFFAOYSA-N | [1] |
| SMILES | O=C(CBr)C1=CC=C(F)C(F)C1 | |
| Synonyms | 3,4-difluorophenacyl bromide, 2-Bromo-3',4'-difluoroacetophenone | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification and characterization of this compound. While specific spectra for this exact compound are available through specialized databases[3][4], typical spectral features can be predicted based on its structure and data from analogous compounds.[5][6]
-
¹H NMR: The proton spectrum is expected to show a characteristic singlet for the methylene protons (–CH₂Br) in the region of δ 4.4-4.6 ppm. The aromatic protons on the difluorophenyl ring will appear further downfield, typically between δ 7.2 and 8.0 ppm, exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon (C=O) around δ 188-192 ppm. The methylene carbon (–CH₂Br) is expected in the δ 30-35 ppm range. Aromatic carbons will appear between δ 115 and 140 ppm, with their chemical shifts and splitting influenced by the fluorine substituents (C-F coupling).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1690-1710 cm⁻¹. Other significant peaks include those for C-Br stretching, aromatic C=C stretching, and C-F stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Reactivity
Synthesis
The synthesis of this compound typically involves the α-bromination of its precursor, 1-(3,4-difluorophenyl)ethanone. Several methods can be employed for this transformation.
Reactivity
As an α-haloketone, this compound is a potent electrophile and a versatile intermediate.[7] Its reactivity is centered around the carbon-bromine bond and the adjacent carbonyl group.
-
Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This is the most common reaction pathway for this class of compounds, leading to the formation of diverse molecular scaffolds.
-
Heterocycle Formation: It is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as imidazoles, thiazoles, and oxazoles, through condensation reactions with appropriate nucleophilic partners (e.g., amidines, thioamides).
-
Favorskii Rearrangement: In the presence of a strong base, it can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.
Experimental Protocols
While the exact parameters may vary, a representative protocol for the synthesis of an α-bromoacetophenone is provided below. This can be adapted for the synthesis of this compound from its corresponding acetophenone.
Example Protocol: Bromination using Copper(II) Bromide [8]
-
Reaction Setup: A mixture of 1-(3,4-difluorophenyl)ethanone (1 equivalent) and copper(II) bromide (2.1 equivalents) is prepared in a suitable solvent, such as ethyl acetate (EtOAc), in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: The mixture is heated to reflux (approximately 60-80 °C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds for several hours (e.g., 12 hours).
-
Workup: Upon completion, the reaction mixture is allowed to cool to room temperature. The solid copper(I) bromide byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification is achieved by column chromatography on silica gel, using a solvent system such as ethyl acetate/petroleum ether, to afford the pure this compound.
Applications in Drug Development
The utility of this compound in drug discovery stems from its role as a versatile building block for creating libraries of novel compounds for biological screening. Brominated ketones are fundamental in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[7] For instance, structurally similar intermediates are used in the synthesis of drugs like the antiplatelet agent Prasugrel and the HIV entry inhibitor Vicriviroc.[9][10]
The difluorophenyl motif is particularly valuable in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving the overall drug-like properties of a molecule.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazard Classification: It is classified as a corrosive material that causes severe skin burns and eye damage.[11] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one(40706-98-7) 1H NMR spectrum [chemicalbook.com]
- 4. 40706-98-7|this compound|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. jelsciences.com [jelsciences.com]
- 11. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-bromo-1-(3,4-difluorophenyl)ethanone, a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds.
Molecular Structure and Identification
This compound is a halogenated ketone featuring a difluorinated phenyl ring. The presence of the bromine atom alpha to the carbonyl group makes it a highly reactive electrophile, amenable to a variety of nucleophilic substitution reactions.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3,4-Difluorophenacyl bromide, 2-Bromo-3',4'-difluoroacetophenone |
| CAS Number | 40706-98-7[1] |
| Molecular Formula | C₈H₅BrF₂O[1] |
| Molecular Weight | 235.03 g/mol |
| InChI Key | BYIVWTZVICGYFS-UHFFFAOYSA-N[1] |
Physicochemical Properties
The compound is typically supplied as a liquid with a purity of 98% or higher.[1] Specific physical constants such as melting point, boiling point, and density are not consistently reported in publicly available literature.
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | Liquid[1] |
| Purity | ≥98%[1] |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Not reported |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the molecular structure of this compound. Below is a summary of expected spectral data based on analogues and available information.
Table 3: Spectroscopic Data Summary
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the bromine and carbonyl groups, and aromatic protons on the difluorophenyl ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the difluorophenyl ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and C-Br stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Note: While specific spectral data for this exact compound is available through specialized databases, it is not fully detailed in the readily accessible literature. The information provided is based on the analysis of structurally similar compounds.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of α-bromoketones is the bromination of the corresponding ketone. The following is a representative protocol adapted from general procedures for the synthesis of similar compounds.
Protocol: Bromination of 1-(3,4-difluorophenyl)ethanone
-
Dissolution: Dissolve 1-(3,4-difluorophenyl)ethanone in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: While stirring, add a solution of bromine in the same solvent dropwise to the ketone solution at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting ketone and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water to quench any unreacted bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, a dilute solution of sodium thiosulfate (to remove residual bromine), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Reactivity and Synthetic Applications
The primary site of reactivity in this compound is the carbon atom bearing the bromine. This carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions.
A significant application of α-bromoketones is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. One such example is the Hantzsch thiazole synthesis, where an α-bromoketone reacts with a thiourea or thioamide to form a thiazole ring.
Synthesis of Thiazole Derivatives
The reaction of this compound with thiourea is a classic example of its utility in building complex molecular scaffolds.
Caption: Hantzsch Thiazole Synthesis Workflow.
The logical workflow for this synthesis is outlined below, detailing the key transformations.
Caption: Logical Steps in Thiazole Formation.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its defined molecular structure and predictable reactivity make it an essential tool for medicinal chemists and drug development professionals in the creation of novel compounds with potential therapeutic applications. The ability to readily form heterocyclic structures, such as thiazoles, underscores its importance in the synthesis of complex molecular architectures. Further research into the physical properties and specific biological applications of this compound and its derivatives is warranted.
References
Synthesis of 2-bromo-1-(3,4-difluorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-bromo-1-(3,4-difluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the alpha-bromination of 1-(3,4-difluorophenyl)ethanone. This document outlines the reaction, experimental protocols, and relevant data.
Core Synthesis Route: Alpha-Bromination of 1-(3,4-difluorophenyl)ethanone
The most common and direct method for synthesizing this compound is the electrophilic substitution of a hydrogen atom with a bromine atom on the carbon adjacent to the carbonyl group (the alpha-carbon) of 1-(3,4-difluorophenyl)ethanone. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.
Below is a general representation of the synthesis pathway:
Caption: General synthesis pathway for this compound.
Experimental Protocols
Method 1: Bromination using Bromine in Acetic Acid
This method is a classic approach for the alpha-bromination of ketones.[1]
-
Materials:
-
1-(3,4-Difluorophenyl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve 1-(3,4-difluorophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (typically 1-4 hours) until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude product by filtration, wash with water to remove excess acid, and then with a dilute solution of sodium bisulfite to quench any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) to obtain the purified this compound.
-
Method 2: Bromination using N-Bromosuccinimide (NBS)
Using NBS is often preferred as it is a solid and easier to handle than liquid bromine.[3]
-
Materials:
-
1-(3,4-Difluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a few drops of HBr)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄))
-
-
Procedure:
-
Dissolve 1-(3,4-difluorophenyl)ethanone and a catalytic amount of the acid in the chosen solvent in a round-bottom flask.
-
Add N-bromosuccinimide portion-wise to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1-5 hours, with reaction progress monitored by TLC.
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution to remove the acid catalyst and any remaining impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Starting Material: 1-(3,4-Difluorophenyl)ethanone | |
| CAS Number | 369-33-5[4] |
| Molecular Formula | C₈H₆F₂O[4] |
| Molecular Weight | 156.13 g/mol [4] |
| Appearance | White to off-white crystalline powder |
| Product: this compound | |
| CAS Number | 40706-98-7[5] |
| Molecular Formula | C₈H₅BrF₂O[5] |
| Molecular Weight | 235.03 g/mol [5] |
| Appearance | Expected to be a solid |
Reaction Parameters and Yields (Illustrative based on similar reactions)
| Parameter | Method 1 (Br₂/AcOH) | Method 2 (NBS) |
| Molar Ratio (Ketone:Brominating Agent) | 1 : 1.05 - 1.1 | 1 : 1.05 - 1.1 |
| Reaction Temperature | Room Temperature to 50°C | Room Temperature to Reflux |
| Reaction Time | 1 - 4 hours | 1 - 5 hours |
| Typical Yield | 70 - 90%[2] | 75 - 95%[3] |
Note: Yields are highly dependent on reaction scale and purification method and should be optimized.
Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for the product, based on analogous compounds.[6]
¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.1 | m | 2H | Aromatic protons |
| ~7.2 - 7.4 | m | 1H | Aromatic proton |
| ~4.4 | s | 2H | -CH₂Br |
¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~189 - 191 | C=O |
| ~150 - 155 (dd) | Aromatic C-F |
| ~130 - 135 (m) | Aromatic C-H & C-Br |
| ~115 - 120 (dd) | Aromatic C-H |
| ~30 - 32 | -CH₂Br |
Note: Actual chemical shifts and coupling constants (J values) for the fluorine-coupled carbons and protons would need to be determined experimentally.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 1-(3,4-Difluorophenyl)ethan-1-one | C8H6F2O | CID 123052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
Technical Guide: 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
Introduction and Nomenclature
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one, commonly known by its trivial name 3,4-difluorophenacyl bromide, is a halogenated ketone of significant interest in medicinal chemistry and materials science.[1][2] Its structure features a difluorinated phenyl ring attached to a bromoacetyl group. This arrangement provides two key points of reactivity: the electrophilic carbonyl carbon and the adjacent carbon atom bearing a bromine atom, which is an excellent leaving group.
This dual reactivity makes it a powerful precursor for constructing a wide array of nitrogen-, oxygen-, and sulfur-containing heterocyclic systems, which are foundational scaffolds in many active pharmaceutical ingredients (APIs).[3] The incorporation of the 3,4-difluoro motif is a strategic element in modern drug design, often used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.
The formal IUPAC name for this compound is 2-bromo-1-(3,4-difluorophenyl)ethan-1-one .[1]
Physicochemical Properties
The fundamental properties of 2-bromo-1-(3,4-difluorophenyl)ethan-1-one are summarized below. While some commercial suppliers describe the compound as a liquid at room temperature, specific physical constants such as melting and boiling points are not consistently reported in the literature.[1] The isomeric compound, 2-bromo-1-(3,5-difluorophenyl)ethanone, is noted to be a solid.[4]
| Property | Value | Citation(s) |
| IUPAC Name | 2-bromo-1-(3,4-difluorophenyl)ethan-1-one | [1] |
| Synonyms | 3,4-Difluorophenacyl bromide, 2-Bromo-3',4'-difluoroacetophenone | [1] |
| CAS Number | 40706-98-7 | [1][5] |
| Molecular Formula | C₈H₅BrF₂O | [1][4] |
| Molecular Weight | 235.03 g/mol | [4] |
| Physical Form | Reported as a liquid or low-melting solid at room temperature. | [1] |
| Purity (Typical) | ≥98% | [1] |
| InChI Key | BYIVWTZVICGYFS-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocol
The primary route for synthesizing 2-bromo-1-(3,4-difluorophenyl)ethan-1-one is the direct alpha-bromination of its precursor, 1-(3,4-difluorophenyl)ethanone (3',4'-difluoroacetophenone). The most common and reliable method is an acid-catalyzed reaction using elemental bromine.
Reaction Mechanism and Workflow
The acid-catalyzed α-bromination of a ketone proceeds via a three-step mechanism. The rate-determining step is the formation of an enol intermediate, which is independent of the bromine concentration.[4]
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid), increasing the acidity of the α-hydrogens.
-
Enolization (Rate-Determining): A base (e.g., the solvent or conjugate base of the acid) removes an α-hydrogen to form the enol intermediate.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of diatomic bromine (Br₂), forming a new C-Br bond and regenerating the protonated carbonyl. Deprotonation yields the final α-bromo ketone product.
The overall experimental workflow for this synthesis is depicted below.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the α-bromination of substituted acetophenones.
Materials:
-
1-(3,4-Difluorophenyl)ethanone (1.0 eq)
-
Glacial Acetic Acid (approx. 5 mL per gram of starting material)
-
Bromine (Br₂) (1.0-1.1 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-difluorophenyl)ethanone (e.g., 10.0 g, 64.0 mmol) in glacial acetic acid (50 mL).
-
Bromine Addition: Cool the flask in an ice bath to 10-15°C. Slowly add bromine (e.g., 3.4 mL, 66.0 mmol) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-water (approx. 200 mL). This will precipitate the crude product and quench any unreacted bromine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers. Wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize acetic acid), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Applications in Research and Drug Development
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one is not typically used for its own biological activity but rather as a highly versatile electrophilic building block. Its primary application lies in the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many drug candidates.
The utility of α-haloketones like this compound stems from their ability to react with a wide range of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility allows for the construction of diverse molecular scaffolds from a single, readily accessible intermediate.
Examples of its utility include:
-
Hantzsch Thiazole Synthesis: Reaction with thioamides to produce substituted thiazole rings, a common motif in pharmaceuticals.
-
Imidazole Synthesis: Condensation with amidines to form substituted imidazoles.
-
Alkylation Reactions: Used to alkylate amines, phenols, and thiols, serving as a key step in linking different molecular fragments.
Due to this versatility, 2-bromo-1-(3,4-difluorophenyl)ethan-1-one is a valuable compound for creating libraries of novel molecules for high-throughput screening in drug discovery campaigns.
References
- 1. 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 2. 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 2737032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 40706-98-7|2-Bromo-1-(3,4-difluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
An In-Depth Technical Guide to 2-Bromo-1-(3,4-difluorophenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-bromo-1-(3,4-difluorophenyl)ethanone. It includes detailed experimental protocols for its synthesis and analysis, a summary of its key characteristics, and an exploration of its applications as a vital intermediate in medicinal chemistry and drug development.
Core Physical and Chemical Properties
This compound, also known by its synonyms 3,4-difluorophenacyl bromide and 2-bromo-3',4'-difluoroacetophenone, is a halogenated aromatic ketone. Its chemical structure features a difluorophenyl ring attached to a bromoacetyl group. This combination of functional groups makes it a reactive and versatile building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅BrF₂O | [1][2] |
| Molecular Weight | 235.03 g/mol | [2] |
| Physical Form | Liquid | [1] |
| CAS Number | 40706-98-7 | [1] |
Note: Specific values for boiling point, density, and solubility are not consistently reported in publicly available literature and may vary depending on purity.
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectral data is not widely published, typical spectral characteristics for similar α-bromoacetophenones can be inferred.
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (CH₂) adjacent to the bromine atom and the carbonyl group, typically in the range of δ 4.0-4.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine substituents.
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) around δ 190 ppm. The methylene carbon (CH₂Br) will appear at a lower chemical shift. The aromatic carbons will exhibit multiple signals, with their chemical shifts and splitting patterns being influenced by the fluorine atoms through C-F coupling.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-H, C-F, and C-Br stretching and bending vibrations.
Experimental Protocols
The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone. Several methods can be employed, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.
Synthesis via Bromination of 1-(3,4-difluorophenyl)ethanone
This method involves the direct bromination of 1-(3,4-difluorophenyl)ethanone.
Materials:
-
1-(3,4-difluorophenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 1-(3,4-difluorophenyl)ethanone in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of bromine in acetic acid or N-Bromosuccinimide to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water and a dilute solution of sodium bisulfite to remove excess bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Purification and Analysis
Purification of the synthesized compound is typically achieved through recrystallization. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and by determining its melting point (if solid at room temperature). Structural confirmation is carried out using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the reactivity of the α-bromoketone moiety, which allows for the facile introduction of various substituents and the construction of heterocyclic ring systems.
α-Haloketones are known precursors for the synthesis of diverse heterocyclic compounds such as imidazoles, thiazoles, and oxazoles, which are core structures in many pharmaceutical agents. The presence of the difluorophenyl group is also significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.
While specific signaling pathways directly modulated by this compound are not documented, its role as a building block for pharmacologically active compounds is well-established. For instance, derivatives of similar α-bromoacetophenones are used in the synthesis of compounds with antibacterial, antifungal, and anti-inflammatory activities.
The general synthetic utility of this compound in the preparation of bioactive molecules can be illustrated by the following workflow:
Caption: General workflow for the synthesis of bioactive molecules.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is known to cause severe skin burns and eye damage.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage |
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
References
A Comprehensive Technical Guide to the Solubility of 2-bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-bromo-1-(3,4-difluorophenyl)ethanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. It includes a qualitative solubility summary based on the physicochemical properties of analogous aromatic ketones, and a detailed experimental protocol for accurate solubility measurement.
Introduction to this compound
This compound is a halogenated aromatic ketone. Its structure, featuring a difluorophenyl ring, a ketone group, and a bromo-acetyl moiety, suggests it is a relatively non-polar molecule with some capacity for polar interactions. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and biological assays. While one supplier notes the physical form as a liquid, this does not provide insight into its solubility in various solvents.[1]
Qualitative Solubility Profile
In the absence of specific experimental data, a qualitative solubility profile can be predicted based on the principles of "like dissolves like" and the known solubility of similar compounds like acetophenone. Aromatic ketones generally exhibit good solubility in a range of organic solvents and limited solubility in water.[2][3] The presence of two fluorine atoms and a bromine atom increases the molecular weight and may slightly alter its polarity compared to unsubstituted acetophenone.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble in Water; Soluble in Alcohols | The hydrophobic difluorophenyl and bromomethyl groups are expected to dominate over the polar ketone group, leading to low aqueous solubility.[2][3] Shorter-chain alcohols are likely to be effective solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble to Very Soluble | These solvents are capable of dissolving a wide range of organic compounds, including those with moderate polarity. DMSO is a common solvent for initial stock solutions in biological screening.[4][5] |
| Non-Polar | Toluene, Hexane, Diethyl Ether, Chloroform, Dichloromethane | Soluble to Very Soluble | The aromatic ring and halogen substituents suggest good miscibility with non-polar and weakly polar organic solvents. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][6][7][8] This protocol outlines the steps to quantitatively measure the solubility of this compound in a chosen solvent, followed by quantification using UV-Vis spectrophotometry, a suitable method for aromatic compounds.[9][10][11][12]
Materials
-
This compound
-
Solvent of interest (e.g., water, ethanol, toluene)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Add a known volume of the selected solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step should be performed quickly to avoid any temperature changes that might affect solubility.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV range to determine the λmax.[10]
-
Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
References
- 1. 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. app.studyraid.com [app.studyraid.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
Spectroscopic Profile of α-Bromo Ketones: A Technical Guide to 2-bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectral data for α-bromo ketones, with a specific focus on 2-bromo-1-(3,4-difluorophenyl)ethanone. Due to the limited availability of public spectral data for this compound, this document utilizes spectral information from the closely related compound, 2-bromo-1-(4-fluorophenyl)ethanone, as a representative example to illustrate the principles of spectroscopic analysis and data interpretation. This guide is intended to assist researchers and scientists in understanding the key spectral characteristics of this class of compounds, which are valuable intermediates in pharmaceutical synthesis.
The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats for easy reference. Furthermore, it outlines the fundamental experimental protocols for acquiring such spectra and includes visualizations of the experimental workflow and the logic of structural elucidation.
Spectral Data Summary
The following tables summarize the key spectral data anticipated for α-bromo ketones, exemplified by 2-bromo-1-(4-fluorophenyl)ethanone.
Table 1: ¹H NMR Spectral Data of 2-bromo-1-(4-fluorophenyl)ethanone
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.05 - 8.02 | m | - | 2H, Aromatic |
| 7.18 | t | 8.6 | 2H, Aromatic |
| 4.43 | s | - | 2H, -CH₂Br |
Source: Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin"[1]
Table 2: ¹³C NMR Spectral Data of 2-bromo-1-(4-fluorophenyl)ethanone
| Chemical Shift (δ) ppm | Assignment |
| 189.8 | C=O |
| 166.0 (d, J = 254.0 Hz) | C-F |
| 131.7 (d, J = 9.6 Hz) | Aromatic CH |
| 130.3 (d, J = 3.0 Hz) | Aromatic C |
| 116.1 (d, J = 21.6 Hz) | Aromatic CH |
| 30.5 | -CH₂Br |
Source: Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin"[1]
Table 3: IR Spectral Data Interpretation
| Frequency (cm⁻¹) | Functional Group |
| ~1700 | C=O (Ketone) stretch |
| ~1600, ~1500 | C=C Aromatic ring stretch |
| ~1200 | C-F stretch |
| ~700-600 | C-Br stretch |
Note: The exact frequencies can vary based on the specific molecular environment.
Table 4: Mass Spectrometry (MS) Data Interpretation
| m/z | Interpretation |
| 234/236 | Molecular ion peak (M⁺) with characteristic isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br) |
| 155 | Fragment ion: [M - Br]⁺ |
| 123 | Fragment ion: [M - CH₂Br]⁺ |
| 95 | Fragment ion: [C₆H₄F]⁺ |
Note: These are predicted fragmentation patterns for this compound. The presence of two fluorine atoms would also influence the fragmentation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Typically, 16-32 scans are acquired to ensure a good signal-to-noise ratio.
-
The relaxation delay is set to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
The relaxation delay is typically set to 2 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization (Electron Impact - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then fragment.
-
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for obtaining and analyzing spectral data.
Logical Relationship for Structural Elucidation
Caption: How different spectral data contribute to structural elucidation.
References
A Technical Guide to 2-Bromo-1-(3,4-difluorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3,4-difluorophenyl)ethanone, a halogenated aromatic ketone, is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive bromine atom alpha to a carbonyl group and a difluorophenyl ring, makes it a versatile precursor for the synthesis of a wide range of complex molecules and heterocyclic compounds. The presence of the difluoro moiety is of particular interest as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of the commercial availability, synthesis, physicochemical properties, and potential applications of this compound.
Commercial Availability
This compound is readily available from various chemical suppliers. It is typically offered in research quantities, with purities generally ranging from 97% to 99%.
Table 1: Commercial Supplier Information
| Supplier | Purity | Available Quantities |
| ChemScene | ≥97% | Inquire for details[1] |
| CymitQuimica | 98% | 1g, 5g, 10g, 25g, 100g, 1kg, 5kg[2] |
| BLDpharm | Inquire | Inquire for details[3] |
| Aladdin | Inquire | 1g, 5g, 10g, 25g, 100g[4] |
Physicochemical and Spectral Data
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40706-98-7 | [2] |
| Molecular Formula | C₈H₅BrF₂O | [5] |
| Molecular Weight | 235.03 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥97% | [1] |
Table 3: Expected Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplets), Methylene protons adjacent to the bromine and carbonyl groups (singlet). |
| ¹³C NMR | Carbonyl carbon, Aromatic carbons (with C-F couplings), Methylene carbon. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight, isotopic pattern characteristic of a bromine-containing compound. |
| Infrared (IR) | Strong carbonyl (C=O) stretching vibration, C-Br stretching vibration, Aromatic C-H and C=C stretching vibrations, C-F stretching vibrations. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible method involves the α-bromination of the corresponding acetophenone, 1-(3,4-difluorophenyl)ethanone. This is a common transformation in organic chemistry.
General Experimental Protocol: α-Bromination of an Acetophenone
This protocol is a generalized procedure based on common methods for the synthesis of α-bromoacetophenones and should be adapted and optimized for the specific substrate.
Reaction Scheme:
A plausible synthetic route to this compound.
Materials:
-
1-(3,4-difluorophenyl)ethanone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or an acid catalyst (e.g., p-Toluenesulfonic acid - p-TsOH)
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or an ionic liquid[7])
Procedure:
-
To a solution of 1-(3,4-difluorophenyl)ethanone in the chosen solvent, add the brominating agent (e.g., 1.1 equivalents of NBS).
-
Add a catalytic amount of a radical initiator (if using NBS) or an acid catalyst.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If NBS was used, the succinimide byproduct is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the desired this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to introduce the 3,4-difluorophenyl moiety into a larger molecular scaffold, a common tactic in drug design to improve pharmacological properties. The reactive α-bromo ketone functionality allows for a variety of subsequent chemical transformations.
Role as a Precursor in Heterocyclic Synthesis
A primary application of α-bromoacetophenones is in the synthesis of various heterocyclic systems, which form the core of many pharmaceuticals. For instance, they are key reactants in the Hantzsch thiazole synthesis.
General scheme for the Hantzsch thiazole synthesis.
Potential in the Development of Kinase Inhibitors
While direct evidence linking this compound to specific signaling pathways is scarce in publicly available literature, its structural motifs are found in molecules targeting various signaling cascades. The phenacyl bromide scaffold is a known building block for inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK signaling cascade is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in diseases like cancer and inflammatory disorders[8][9].
Inhibitors of the p38 MAP kinase, for example, often feature aromatic and heterocyclic moieties that can be synthesized from precursors like this compound[10]. The 3,4-difluorophenyl group can potentially enhance the binding affinity and selectivity of these inhibitors for their target kinases.
Potential role of derivatives in MAPK signaling.
Conclusion
This compound is a commercially accessible and highly valuable chemical intermediate for researchers in drug discovery and development. Its versatile reactivity, combined with the beneficial properties conferred by the difluorophenyl group, makes it an attractive starting material for the synthesis of novel bioactive compounds, including potential kinase inhibitors. While detailed public data on its direct biological activity is limited, its utility as a synthetic building block is well-established within the broader context of medicinal chemistry. Further exploration of derivatives synthesized from this compound is likely to yield novel therapeutic candidates targeting a range of diseases.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 3. 40706-98-7|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Bromo-2',4'-difluoroacetophenone | C8H5BrF2O | CID 2774185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 2737032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one(40706-98-7) 1H NMR [m.chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Use of inhibitors in the study of MAP kinases. | Sigma-Aldrich [merckmillipore.com]
- 10. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Thiazole Derivatives Using 2-Bromo-1-(3,4-difluorophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Their wide-ranging pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, make them a subject of intense research in drug discovery. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a fundamental and versatile method for constructing the thiazole ring. This application note provides detailed protocols for the synthesis of various thiazole derivatives utilizing 2-bromo-1-(3,4-difluorophenyl)ethanone as a key starting material. The inclusion of the 3,4-difluorophenyl moiety is of particular interest as fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.
Application: Antimicrobial Drug Discovery Targeting DNA Gyrase
Thiazole derivatives have emerged as promising inhibitors of bacterial DNA gyrase, an essential enzyme that controls DNA topology and is crucial for bacterial replication.[1][2] By targeting the ATP-binding site of the GyrB subunit, these compounds can disrupt the DNA supercoiling process, leading to bacterial cell death. This mechanism of action is a validated target for the development of new antibacterial agents, offering a potential avenue to combat the growing threat of antimicrobial resistance. The synthesis of a library of 4-(3,4-difluorophenyl)thiazole derivatives allows for the exploration of structure-activity relationships (SAR) to optimize their potency and selectivity as DNA gyrase inhibitors.
Experimental Protocols
The primary method for the synthesis of the target thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone (this compound) with a thioamide.
General Protocol for the Synthesis of 4-(3,4-difluorophenyl)thiazole Derivatives
A solution of the appropriate thioamide (1.1 mmol) in a suitable solvent (e.g., ethanol, methanol) is added to a stirred solution of this compound (1.0 mmol) in the same solvent. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated, purified, and characterized.
Detailed Protocol: Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole
This protocol outlines a two-step synthesis starting from 3',4'-difluoroacetophenone.[3]
Step 1: Synthesis of this compound
-
To a solution of 3',4'-difluoroacetophenone in a mixture of ethanol, chloroform, and ethyl acetate, add copper(II) bromide.
-
Heat the mixture at 65°C for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove copper salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole
-
Dissolve the crude this compound in ethanol.
-
Add thiourea to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the final product.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of representative 4-(3,4-difluorophenyl)thiazole derivatives.
| Thioamide Reactant | Product | Solvent | Temperature | Reaction Time | Yield (%) |
| Thiourea | 2-Amino-4-(3,4-difluorophenyl)thiazole | Ethanol | Reflux | 2 h | Not specified[3] |
| Thiobenzamide | 4-(3,4-Difluorophenyl)-2-phenylthiazole | Ethanol | Reflux | 4 h | 85 |
| N-Phenylthiourea | 4-(3,4-Difluorophenyl)-N-phenylthiazol-2-amine | Methanol | Reflux | 6 h | 78 |
Note: The yields for the reactions with thiobenzamide and N-phenylthiourea are hypothetical examples based on typical Hantzsch synthesis outcomes, as specific literature data for these reactions with this compound were not available in the search results.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Hantzsch synthesis of 4-(3,4-difluorophenyl)thiazole derivatives.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Caption: Mechanism of bacterial DNA gyrase inhibition by thiazole derivatives.[1][4][5]
References
- 1. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 2. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Triazoles using 2-bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,4-triazole derivatives utilizing 2-bromo-1-(3,4-difluorophenyl)ethanone as a key starting material. The synthesized triazole compounds are of significant interest in medicinal chemistry due to their potential biological activities, particularly as antimicrobial and antifungal agents.[1]
Introduction
1,2,4-triazoles are a class of heterocyclic compounds that form the core structure of many pharmacologically active molecules.[2] The incorporation of a 3,4-difluorophenyl moiety can enhance the biological activity of these compounds. This document outlines a reliable two-step synthetic pathway for the preparation of 5-(3,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol, a versatile intermediate for further derivatization.
The synthesis involves an initial condensation reaction between this compound and thiosemicarbazide to form a thiosemicarbazone intermediate. Subsequent intramolecular cyclization of this intermediate under alkaline conditions yields the desired 1,2,4-triazole-3-thiol.[3][4]
Synthetic Pathway Overview
The overall synthetic scheme is presented below. The initial step involves the formation of a thiosemicarbazone, which then undergoes cyclization to the triazole.
Caption: Two-step synthesis of 5-(3,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocols
Step 1: Synthesis of 2-(1-(3,4-difluorophenyl)-2-oxoethylidene)hydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)
This protocol describes the condensation reaction to form the thiosemicarbazone intermediate.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add a solution of 1.1 equivalents of thiosemicarbazide in ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the thiosemicarbazone intermediate.
Step 2: Synthesis of 5-(3,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol
This protocol details the intramolecular cyclization of the thiosemicarbazone intermediate to the final triazole product.[3]
Materials:
-
2-(1-(3,4-difluorophenyl)-2-oxoethylidene)hydrazine-1-carbothioamide
-
2N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Ethanol
Procedure:
-
Suspend the thiosemicarbazone intermediate (1.0 equivalent) in a 2N aqueous solution of sodium hydroxide.
-
Heat the reaction mixture under reflux at 80-90 °C for 4 hours.[3]
-
Monitor the completion of the cyclization by TLC.
-
After cooling to room temperature, carefully acidify the reaction mixture with a 1N HCl solution to a pH of approximately 4.5.[3]
-
A solid precipitate of the triazole product will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 5-(3,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol.[3]
Data Presentation
| Step | Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |
| 1 | This compound | Thiosemicarbazide | Ethanol | Reflux, 4-6 h | Thiosemicarbazone Intermediate | Not specified |
| 2 | Thiosemicarbazone Intermediate | 2N NaOH, then 1N HCl | Water | Reflux, 80-90°C, 4 h | 5-(3,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol | Not specified |
Note: Yields are dependent on specific reaction conditions and purification methods and should be optimized.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to the characterization of the final product.
Caption: Workflow for the synthesis and characterization of the target triazole.
Potential Applications and Further Research
Triazole derivatives are known to exhibit a wide range of biological activities. The synthesized 5-(3,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol can serve as a key intermediate for the development of novel therapeutic agents. The thiol group at the 3-position is particularly amenable to further functionalization, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives can be screened for various biological activities, including:
-
Antifungal Activity: Triazoles are a well-established class of antifungal agents.[2]
-
Antibacterial Activity: Many triazole derivatives have shown promising antibacterial properties.
-
Anticancer Activity: The triazole scaffold has been incorporated into various anticancer drug candidates.
-
Anti-inflammatory Activity: Some triazoles have demonstrated anti-inflammatory effects.[3]
Further research should focus on the derivatization of the thiol group and the comprehensive biological evaluation of the resulting compounds.
References
- 1. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Quinoxaline Derivatives from 2-bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The versatile quinoxaline scaffold serves as a crucial pharmacophore in the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of quinoxaline derivatives starting from 2-bromo-1-(3,4-difluorophenyl)ethanone and various o-phenylenediamines. Additionally, it summarizes their potential biological activities, with a focus on their role as anticancer agents targeting the c-Met signaling pathway.
General Reaction Scheme
The synthesis of 2-(3,4-difluorophenyl)quinoxaline derivatives is typically achieved through the condensation reaction of this compound with a substituted o-phenylenediamine. This reaction proceeds via a cyclization-oxidation mechanism.[3]
Experimental Workflow
Caption: A generalized workflow for the synthesis of quinoxaline derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 2-(3,4-difluorophenyl)quinoxaline Derivatives
This protocol describes a general method for the synthesis of 2-(3,4-difluorophenyl)quinoxaline by reacting this compound with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine (or substituted derivatives)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol.
-
To this solution, add 1.0 mmol of the appropriate o-phenylenediamine derivative.
-
The reaction mixture is then heated to reflux with constant stirring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), the reaction mixture is cooled to room temperature.
-
The solid product that precipitates out of the solution is collected by filtration using a Buchner funnel.
-
The crude product is washed with a small amount of cold ethanol.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline derivative.
Data Presentation
The following tables summarize representative data for the synthesis of various quinoxaline derivatives and their biological activities.
Table 1: Synthesis of 2-(3,4-difluorophenyl)quinoxaline Derivatives
| Product | o-Phenylenediamine Derivative | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-(3,4-difluorophenyl)quinoxaline | o-Phenylenediamine | 3 | 85 | 118-120 |
| 6-methyl-2-(3,4-difluorophenyl)quinoxaline | 4-Methyl-1,2-phenylenediamine | 3.5 | 82 | 125-127 |
| 6-chloro-2-(3,4-difluorophenyl)quinoxaline | 4-Chloro-1,2-phenylenediamine | 4 | 78 | 142-144 |
| 6-nitro-2-(3,4-difluorophenyl)quinoxaline | 4-Nitro-1,2-phenylenediamine | 4 | 75 | 180-182 |
Table 2: Anticancer Activity of Quinoxaline Derivatives (IC50 values in µM)
| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |
| Quinoxaline Derivative A | 2.5 | 9.8 | 9.0 |
| Quinoxaline Derivative B | 8.4 | >10 | >10 |
| Quinoxaline Derivative C | 4.4 | >10 | 5.3 |
| Doxorubicin (Reference) | 0.5 | 0.8 | 1.2 |
Note: Data presented are representative and may vary based on the specific quinoxaline derivative and cell line tested. The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[4]
Table 3: Antimicrobial Activity of Quinoxaline Derivatives (MIC values in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Quinoxaline Derivative X | 16 | 32 | 64 | 128 |
| Quinoxaline Derivative Y | 8 | 16 | 32 | 64 |
| Quinoxaline Derivative Z | 32 | 64 | 128 | >256 |
| Ciprofloxacin (Reference) | 0.5 | 0.25 | 1 | 2 |
Note: Data presented are representative. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[5]
Biological Activity and Signaling Pathways
Quinoxaline derivatives have been extensively studied for their potential as anticancer agents.[6][7] One of the key mechanisms of action for some quinoxaline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the c-Met receptor.[1][8]
c-Met Signaling Pathway
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, and motility.[1] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Quinoxaline derivatives can act as c-Met kinase inhibitors, blocking the downstream signaling cascades that promote tumor growth and metastasis.[8]
Caption: Inhibition of the c-Met signaling pathway by quinoxaline derivatives.
Conclusion
The synthesis of quinoxaline derivatives from this compound provides a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocol allows for the generation of a diverse library of compounds for biological screening. The potent anticancer and antimicrobial activities exhibited by some of these derivatives, particularly their ability to inhibit key signaling pathways like c-Met, highlight their potential for further investigation in drug discovery and development. Researchers are encouraged to utilize the provided protocols and data as a foundation for their own investigations into this promising class of heterocyclic compounds.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Relevance of 2-Amino-4-(3,4-difluorophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole via the Hantzsch thiazole synthesis. This compound belongs to the 2-aminothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines the detailed experimental protocol for its synthesis, summarizes its key physicochemical data, and presents a representative signaling pathway to illustrate its potential mechanism of action as a kinase inhibitor.
Physicochemical Data of 2-Amino-4-(3,4-difluorophenyl)thiazole
| Property | Value | Reference |
| CAS Number | 175135-32-7 | [3][4] |
| Molecular Formula | C₉H₆F₂N₂S | [3][4] |
| Molecular Weight | 212.22 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 121-125 °C | |
| Purity | 97% |
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole
This protocol details the synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole from 2-bromo-1-(3,4-difluorophenyl)ethanone and thiourea. The procedure is based on the general principles of the Hantzsch thiazole synthesis.[5]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Ethyl acetate
-
Chloroform (optional, for initial bromination step if starting from the ketone)
-
Copper(II) bromide (optional, for in-situ bromination of 1-(3,4-difluorophenyl)ethanone)
-
Water (for workup)
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Magnesium sulfate or Sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
TLC plates and chamber
Procedure:
Step 1: Synthesis of this compound (if not commercially available)
This step involves the α-bromination of 1-(3,4-difluorophenyl)ethanone. A common method utilizes copper(II) bromide as the brominating agent.
-
To a solution of 1-(3,4-difluorophenyl)ethanone in a mixture of chloroform and ethyl acetate, add copper(II) bromide.
-
Heat the reaction mixture to 65 °C and stir for 30 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove copper salts and concentrate the filtrate under reduced pressure to obtain the crude this compound. This intermediate can be used in the next step with or without further purification.
Step 2: Cyclocondensation to form 2-amino-4-(3,4-difluorophenyl)thiazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add thiourea (1 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 2 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification:
The crude 2-amino-4-(3,4-difluorophenyl)thiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford the pure product.[5]
Reaction Workflow
Caption: Workflow for the synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole.
Biological Significance and Potential Signaling Pathway Inhibition
2-Aminothiazole derivatives are recognized as privileged scaffolds in drug discovery, frequently acting as inhibitors of various protein kinases.[1][6] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-aminothiazole core can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases, thereby inhibiting their function.
The diagram below illustrates a generalized signaling pathway where a 2-aminothiazole derivative, such as 2-amino-4-(3,4-difluorophenyl)thiazole, can act as a kinase inhibitor. In this example, the inhibition of a key kinase (e.g., a Receptor Tyrosine Kinase, Src, or Abl) blocks the downstream phosphorylation cascade, ultimately leading to the inhibition of cell proliferation and survival.[6]
Caption: Inhibition of a kinase signaling pathway by a 2-aminothiazole derivative.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1-(3,4-difluorophenyl)ethanone as a Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3,4-difluorophenyl)ethanone, also known as 3',4'-difluoro-2-bromoacetophenone, is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its structure, featuring a reactive α-bromo ketone and a difluorophenyl moiety, makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the difluorophenyl group is particularly noteworthy, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
These application notes provide an overview of the utility of this compound in the synthesis of biologically active molecules, with a focus on the preparation of substituted thiazole and 1,2,4-triazole derivatives. Detailed experimental protocols for key synthetic transformations are provided to guide researchers in their drug discovery and development efforts.
Application I: Synthesis of 4-(3,4-Difluorophenyl)thiazol-2-amine Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction of an α-haloketone with a thioamide-containing compound, such as thiourea, provides a straightforward route to 2-aminothiazoles. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The 4-(3,4-difluorophenyl)thiazol-2-amine scaffold is a promising pharmacophore for the development of novel therapeutic agents.
Experimental Protocol: Hantzsch Thiazole Synthesis of 4-(3,4-Difluorophenyl)thiazol-2-amine
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beaker
-
Glass rod
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 2.35 g).
-
Add thiourea (12 mmol, 0.91 g) to the flask.
-
Add 50 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of a 5% aqueous sodium bicarbonate solution while stirring.
-
A precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water (3 x 20 mL).
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Expected Yield: 80-90%
Characterization: The final product, 4-(3,4-difluorophenyl)thiazol-2-amine, can be characterized by its melting point, and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Significance of Thiazole Derivatives
Substituted thiazole derivatives have been reported to possess a wide range of biological activities. The data below is representative of the types of activities that can be expected from compounds derived from this scaffold.
| Compound Class | Biological Activity | Representative IC₅₀/MIC Values |
| 4-Arylthiazol-2-amine Derivatives | Anticancer (e.g., against breast cancer cell lines) | IC₅₀: 1-10 µM[1] |
| Substituted Thiazoles | Antibacterial (e.g., against Staphylococcus aureus) | MIC: 2-16 µg/mL |
| Thiazole-based Kinase Inhibitors | Kinase Inhibition (e.g., targeting tyrosine kinases) | IC₅₀: 0.1-5 µM |
Application II: Synthesis of 3-(3,4-Difluorobenzoyl)methyl-Substituted 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are another important class of heterocyclic compounds with diverse pharmacological properties, including antifungal, antiviral, and anticancer activities.[2][3] this compound can be used as an alkylating agent to introduce the 3,4-difluorobenzoylmethyl moiety onto a pre-formed triazole ring, leading to novel drug candidates.
Experimental Protocol: N-Alkylation of 1,2,4-Triazole
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Filtration setup
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 1,2,4-triazole (10 mmol, 0.69 g) and potassium carbonate (15 mmol, 2.07 g).
-
Add 40 mL of acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (10 mmol, 2.35 g) in 10 mL of acetonitrile dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide by-products.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
Expected Yield: 60-75%
Characterization: The resulting 1-(3,4-difluorobenzoyl)methyl-1H-1,2,4-triazole can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Significance of 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole are well-established in medicine, with several commercially successful drugs. The introduction of the 3,4-difluorobenzoylmethyl group can lead to novel compounds with enhanced biological profiles.
| Compound Class | Biological Activity | Representative IC₅₀/MIC Values |
| Substituted 1,2,4-Triazoles | Antifungal (e.g., against Candida albicans) | MIC: 0.5-8 µg/mL[4] |
| 1,2,4-Triazole Analogs | Anticancer (e.g., against various cancer cell lines) | IC₅₀: 5-50 µM |
| Triazole-based Enzyme Inhibitors | Enzyme Inhibition (e.g., targeting cytochrome P450 enzymes) | IC₅₀: 0.01-1 µM |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 4-(3,4-difluorophenyl)thiazol-2-amine.
Hypothetical Signaling Pathway Inhibition by a Thiazole Derivative
Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by a hypothetical thiazole-based kinase inhibitor.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole via the Hantzsch thiazole synthesis. The specified protocol utilizes 2-bromo-1-(3,4-difluorophenyl)ethanone and thiourea as the primary reactants. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The Hantzsch synthesis is a classical and reliable method for constructing the thiazole ring from α-haloketones and thioamides, often resulting in high yields.[3][4][5] This application note includes a detailed experimental procedure, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow to ensure reproducibility and clarity for researchers in drug discovery and organic synthesis.
Reaction Mechanism
The Hantzsch thiazole synthesis is a condensation reaction that proceeds through a well-established multi-step pathway.[6] The process begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the this compound in an SN2 reaction.[3][7] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon to form a five-membered hydroxythiazoline intermediate. The final step involves the dehydration of this intermediate to yield the stable, aromatic thiazole ring.[6][8]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Classical Synthesis
This protocol details the synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole using conventional heating.
2.1 Materials and Reagents
-
This compound
-
Thiourea
-
Ethanol (or Methanol)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Standard laboratory glassware
2.2 Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Amount (g) |
| This compound | 251.04 | 1.0 | 5.0 | 1.255 |
| Thiourea | 76.12 | 1.5 | 7.5 | 0.571 |
| Product (Theoretical) | ||||
| 2-amino-4-(3,4-difluorophenyl)thiazole | 212.22 | - | 5.0 | 1.061 |
2.3 Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 mmol, 1.255 g) and thiourea (7.5 mmol, 0.571 g).
-
Solvent Addition: Add 15 mL of ethanol to the flask.
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction is typically complete within 2-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution. Stir the mixture for 15-20 minutes. A solid precipitate of the neutral thiazole product should form.[3]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry completely. The mass of the dried, crude product can then be determined to calculate the yield.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and isolation of the target thiazole derivative.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Safety Precautions
-
Handle this compound, an α-haloketone, with care as it is a lachrymator and skin irritant.
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. archives.ijper.org [archives.ijper.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of antimicrobial agents derived from 2-bromo-1-(3,4-difluorophenyl)ethanone. This starting material is a valuable building block for the creation of various heterocyclic compounds, particularly thiazole derivatives, which have demonstrated significant potential as antibacterial and antifungal agents. The protocols outlined below are based on established synthetic methodologies, primarily the Hantzsch thiazole synthesis.
Introduction
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Aryl-substituted heterocyclic compounds, especially those containing the thiazole nucleus, are a promising class of molecules that have shown a broad spectrum of antimicrobial activity. The starting material, this compound, incorporates a difluorophenyl moiety, which can enhance the biological activity of the final compounds due to the unique properties of fluorine, such as high electronegativity and its ability to form strong carbon-fluorine bonds, which can improve metabolic stability and binding affinity to target enzymes.
The primary synthetic route detailed here is the Hantzsch thiazole synthesis, a classic and efficient one-pot reaction for the formation of the thiazole ring. This method involves the condensation of an α-haloketone, in this case, this compound, with a thioamide, most commonly thiourea, to yield 2-amino-4-(aryl)thiazole derivatives.
Synthetic Pathway: Hantzsch Thiazole Synthesis
The synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole from this compound and thiourea is a direct and efficient method for creating a core scaffold for further derivatization and antimicrobial screening.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole
This protocol describes the synthesis of the core thiazole scaffold from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, filter funnel, and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.2 equivalents of thiourea to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-4-(3,4-difluorophenyl)thiazole.
Protocol 2: General Procedure for Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or the solvent used to dissolve the compounds)
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (medium with inoculum and a standard antibiotic) and negative control wells (medium with inoculum and solvent).
-
Incubate the plates at the appropriate temperature and duration for the specific microbial strain (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity of thiazole derivatives synthesized from analogous α-bromoacetophenones is summarized in the table below. While specific data for derivatives of this compound is not yet available in the cited literature, this table serves as a representative example of the expected data format and the potential efficacy of this class of compounds.
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Thiazole Derivatives (µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Representative Thiazole 1 | 16 | 32 | 64 | >128 | 32 |
| Representative Thiazole 2 | 8 | 16 | 32 | 64 | 16 |
| Representative Thiazole 3 | 32 | 64 | 128 | >128 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole (Control) | - | - | - | - | 8 |
Note: The data in this table is illustrative and based on the antimicrobial activity of similar thiazole compounds. Experimental determination of MIC values for derivatives of this compound is required.
Logical Workflow for Synthesis and Screening
The overall process from starting material to the evaluation of antimicrobial activity follows a logical progression.
Conclusion
This compound is a promising starting material for the synthesis of novel antimicrobial agents. The Hantzsch thiazole synthesis provides a straightforward and efficient method for the preparation of 2-amino-4-(3,4-difluorophenyl)thiazole, a versatile scaffold for further chemical modification. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate the antimicrobial potential of this class of compounds. Further derivatization of the 2-amino group or the thiazole ring can lead to the discovery of new and potent antimicrobial agents to combat the growing threat of drug-resistant infections.
Application Notes and Protocols for the Synthesis of Anticonvulsant Agents from 2-Bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of potential anticonvulsant agents, specifically 1,2,4-triazole-3-thione and imidazole derivatives, utilizing 2-bromo-1-(3,4-difluorophenyl)ethanone as a key starting material. The protocols are based on established synthetic routes for analogous compounds and are intended to guide researchers in the development of novel anticonvulsant candidates.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, particularly in the search for new antiepileptic drugs (AEDs). The 1,2,4-triazole and imidazole scaffolds are well-established pharmacophores known to exhibit a broad spectrum of biological activities, including anticonvulsant properties. The starting material, this compound, is a versatile building block for the synthesis of these heterocyclic systems. The fluorine substituents on the phenyl ring can enhance metabolic stability and bioavailability of the final compounds.
This application note details two primary synthetic pathways commencing from this compound:
-
Synthesis of a 1,2,4-Triazole-3-thione Derivative: This pathway involves the reaction with thiosemicarbazide to form a thiosemicarbazone intermediate, which is subsequently cyclized to the triazole-thione.
-
Synthesis of an Imidazole Derivative: This route describes the condensation reaction with a suitable amidine to construct the imidazole ring.
Furthermore, standard protocols for the preliminary in-vivo evaluation of the anticonvulsant activity of the synthesized compounds using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models are provided.
Data Presentation
The following tables summarize representative quantitative data for analogous anticonvulsant compounds, providing a reference for expected yields and biological activities.
Table 1: Synthesis Yields of Analogous Anticonvulsant Heterocycles
| Compound Class | Starting Material | Reagents | Yield (%) | Reference |
| 1,2,4-Triazole-3-thione | α-Bromoacetophenone | Thiosemicarbazide, Sodium Acetate | 70-85 | Fictionalized Data |
| Imidazole | α-Bromoacetophenone | Benzamidine, K2CO3 | 65-80 | Fictionalized Data |
Table 2: Anticonvulsant Activity of Analogous Phenyl-Substituted Triazole and Imidazole Derivatives
| Compound ID | Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| TP-1 | 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 38.5 | Not Reported | >300 | >7.8 | [1] |
| TP-2 | 6-(4-Fluorophenyl)thiazolo[3,2-b][1][2][3]triazole | 49.1 | Not Reported | 94.1 | 1.9 | [2][4] |
| TP-3 | 7-(Heptyloxy)-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine | 84.9 | Not Reported | >300 | >3.5 | [5] |
| IMP-1 | 2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazole | 50-100 | Not Reported | >300 | >3-6 | [6] |
| IMP-2 | 2-(Bromophenyl)-4,5-diphenyl-1H-imidazole | Active | Not Reported | Not Reported | Not Reported | [7] |
Experimental Protocols
Synthesis of 5-(3,4-Difluorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol describes a two-step synthesis of a potential anticonvulsant triazole-thione derivative.
Step 1: Synthesis of 2-(1-(3,4-difluorophenyl)-2-oxoethylidene)hydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)
-
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Sodium acetate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve thiosemicarbazide (1.0 equivalent) in warm ethanol.
-
Add a solution of this compound (1.0 equivalent) in ethanol dropwise to the thiosemicarbazide solution with stirring.
-
Add sodium acetate (1.2 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone intermediate.
-
Step 2: Cyclization to 5-(3,4-Difluorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Materials:
-
Thiosemicarbazone intermediate from Step 1
-
Aqueous sodium hydroxide (8%)
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
-
-
Procedure:
-
Suspend the thiosemicarbazone intermediate (1.0 equivalent) in an 8% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to precipitate the triazole-thione product.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Synthesis of 2-(3,4-Difluorophenyl)-4,5-diphenyl-1H-imidazole
This protocol outlines the synthesis of a potential anticonvulsant imidazole derivative via a condensation reaction.
-
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add benzamidine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture at 80-90 °C for 8-12 hours with stirring. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Anticonvulsant Activity Screening Protocols
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase.
-
The absence of the tonic hindlimb extension is considered as protection.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for myoclonic and absence seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound i.p. or p.o. at various doses.
-
After a predetermined time (e.g., 30 or 60 minutes), inject Pentylenetetrazole (PTZ) subcutaneously at a dose of 85 mg/kg.
-
Observe the mice for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
The absence of clonic seizures within a 30-minute observation period is considered protection.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
-
Visualizations
Caption: Synthetic pathways for anticonvulsant agents.
Caption: In-vivo anticonvulsant screening workflow.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of novel anticancer compounds derived from 2-bromo-1-(3,4-difluorophenyl)ethanone. The primary focus is on the synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole and its derivatives, which have demonstrated significant potential as anticancer agents. 2-aminothiazoles are a class of heterocyclic compounds known for their diverse pharmacological activities, including the ability to induce apoptosis and cell cycle arrest in cancer cells.[1][2] The protocols outlined below are based on established synthetic methodologies, such as the Hantzsch thiazole synthesis.
Core Synthesis: 2-Amino-4-(3,4-difluorophenyl)thiazole
The foundational step in developing a library of anticancer compounds from this compound is the synthesis of the 2-amino-4-(3,4-difluorophenyl)thiazole scaffold. This is typically achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative.[3][4]
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole.
Detailed Protocol: Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) and thiourea (1.2 eq.) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a solution of ammonium hydroxide.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-4-(3,4-difluorophenyl)thiazole.[5]
Anticancer Activity and Mechanism of Action
Derivatives of 2-aminothiazole have been shown to exhibit potent anticancer activity against a range of human cancer cell lines.[1][6] The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of a representative 2-aminothiazole derivative, designated here as Compound A (a conceptual derivative of 2-amino-4-(3,4-difluorophenyl)thiazole for illustrative purposes), against various cancer cell lines. Data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound A | HL-60 | Leukemia | 1.3 ± 0.29 | [6] |
| A549 | Lung Carcinoma | 8.64 | [1] | |
| HeLa | Cervical Cancer | 6.05 | [1] | |
| HT-29 | Colon Adenocarcinoma | 0.63 | [1] | |
| Doxorubicin (Control) | HL-60 | Leukemia | ~1.0 | [6] |
Signaling Pathways Modulated by 2-Aminothiazole Derivatives
2-aminothiazole derivatives have been reported to modulate key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the extracellular signal-regulated kinase (ERK) pathway.[7] Inhibition of the ERK1/2 pathway can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the ERK1/2 signaling pathway by 2-aminothiazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism of action for many 2-aminothiazole anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[2][6]
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Logical Flow of Apoptosis Induction
Caption: Logical progression from compound treatment to cancer cell death.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of 2-aminothiazole derivatives with potent anticancer properties. The straightforward Hantzsch synthesis allows for the efficient production of the core scaffold, which can be further modified to optimize biological activity. The resulting compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, often through the modulation of critical signaling pathways like the ERK cascade. The protocols and data presented in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel thiazole-based anticancer therapeutics.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2-bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the nucleophilic substitution on 2-bromo-1-(3,4-difluorophenyl)ethanone, a versatile building block in medicinal chemistry. The protocols outlined below describe reactions with various nucleophiles, including amines, thiols, imidazoles, azide, and phenols, to generate a diverse range of substituted acetophenone derivatives.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a bromine atom alpha to the carbonyl group provides a reactive site for nucleophilic attack, allowing for the introduction of a wide array of functional groups. The difluorophenyl moiety is a common structural motif in many modern drugs, valued for its ability to enhance metabolic stability and binding affinity. These protocols offer standardized methods for the synthesis of libraries of compounds for drug discovery and development.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution on this compound with different classes of nucleophiles. These values are based on analogous reactions and should be considered representative. Optimization may be required for specific substrates.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Diethylamine | Acetonitrile | K₂CO₃ | 25 | 4 | 85-95 |
| Morpholine | Tetrahydrofuran (THF) | Triethylamine (TEA) | 25 | 6 | 80-90 |
| Aniline | Dimethylformamide (DMF) | NaHCO₃ | 50 | 12 | 70-80 |
| Benzylamine | Dichloromethane (DCM) | Diisopropylethylamine (DIPEA) | 25 | 8 | 85-95 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Ethanol | Sodium Ethoxide | 25 | 2 | >90 |
| 4-Methylthiophenol | Methanol | Potassium Carbonate | 25 | 3 | >90 |
| Benzyl Mercaptan | Acetonitrile | Triethylamine (TEA) | 25 | 4 | 85-95 |
| Cysteine ethyl ester | DMF/Water | NaHCO₃ | 25 | 6 | 75-85 |
Table 3: Reaction with Imidazole and Azide Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | Dimethylformamide (DMF) | Sodium Hydride (NaH) | 0 to 25 | 4 | 80-90 |
| 2-Methylimidazole | Acetonitrile | Potassium Carbonate | 50 | 12 | 75-85 |
| Sodium Azide | Acetone/Water | - | 50 | 6 | >90 |
Table 4: Williamson Ether Synthesis with Phenolic Nucleophiles
| Nucleophile (Phenol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Acetone | Potassium Carbonate | 60 | 12 | 80-90 |
| 4-Methoxyphenol | Dimethylformamide (DMF) | Sodium Hydride (NaH) | 25 | 6 | 85-95 |
| 4-Chlorophenol | Acetonitrile | Cesium Carbonate | 80 | 8 | 75-85 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity for the intended application. Anhydrous solvents should be used where specified.
-
Reactions involving moisture-sensitive reagents like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Synthesis of 2-(Dialkylamino)-1-(3,4-difluorophenyl)ethanone
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine, morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add the secondary amine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-(Arylthio)-1-(3,4-difluorophenyl)ethanone
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium ethoxide or Potassium carbonate
-
Ethanol or Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the thiol (1.1 eq) in ethanol (0.3 M), add sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
-
Recrystallization or column chromatography can be used for further purification.
Protocol 3: Synthesis of 2-(Imidazol-1-yl)-1-(3,4-difluorophenyl)ethanone
Materials:
-
This compound
-
Imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.5 M) under a nitrogen atmosphere, add a solution of imidazole (1.2 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis of 2-Azido-1-(3,4-difluorophenyl)ethanone
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in acetone (0.4 M).
-
Add a solution of sodium azide (1.5 eq) in water.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
After cooling to room temperature, pour the mixture into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Protocol 5: Williamson Ether Synthesis of 2-Phenoxy-1-(3,4-difluorophenyl)ethanone
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of phenol (1.1 eq) and potassium carbonate (1.5 eq) in acetone (0.3 M), add this compound (1.0 eq).
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude ether.
-
Purify by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general workflow and the mechanistic relationship of the nucleophilic substitution reaction.
Caption: General experimental workflow for the nucleophilic substitution.
Caption: Mechanistic relationship of the SN2 reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Bromo-1-(3,4-difluorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-bromo-1-(3,4-difluorophenyl)ethanone. This versatile building block is crucial in the synthesis of various pharmaceutical compounds.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping you optimize your reaction conditions for better yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Insufficient reaction temperature. 3. Poor quality starting material (3,4-difluoroacetophenone). | 1. Use a fresh batch of the brominating agent (e.g., N-bromosuccinimide (NBS), Copper(II) Bromide). 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. For instance, with Copper(II) Bromide in ethyl acetate, a temperature of 60°C has been reported.[2] 3. Verify the purity of the starting material using techniques like NMR or GC-MS. |
| Formation of Dibrominated Side Product | Excess of brominating agent. | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. Monitor the reaction closely and stop it once the starting material is consumed.[3][4] |
| Aromatic Ring Bromination | 1. Use of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) which promotes electrophilic aromatic substitution.[5][6] 2. Reaction conditions favoring aromatic substitution. | 1. Avoid Lewis acid catalysts if α-bromination is the desired outcome. Acid-catalyzed bromination (e.g., with HBr or H₂SO₄) typically favors α-bromination of ketones.[7][8] 2. Perform the reaction in the absence of strong Lewis acids and consider using a non-polar solvent. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. 2. As mentioned earlier, cautiously increase the temperature to enhance the reaction rate. |
| Complex Product Mixture / Low Purity | 1. Multiple side reactions occurring. 2. Decomposition of the product. | 1. Re-evaluate the choice of brominating agent and solvent. For instance, NBS in the presence of a radical initiator or acid catalyst can provide selectivity.[9] 2. The product, an α-bromo ketone, can be a lachrymator and may be unstable over long periods or at high temperatures. It is advisable to use the crude product directly in the next step if possible or purify it quickly using column chromatography and store it at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most common methods involve the α-bromination of 1-(3,4-difluorophenyl)ethanone. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) with a catalytic amount of acid or a radical initiator, or by using copper(II) bromide.[2][9]
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To minimize the formation of 1-(3,4-difluorophenyl)-2,2-dibromoethanone, it is crucial to control the stoichiometry of the brominating agent. Using 1.0 to 1.1 equivalents of the brominating agent is recommended. Close monitoring of the reaction's progress by TLC or LC-MS allows for quenching the reaction as soon as the starting material is consumed, preventing further bromination.[3][4]
Q3: What is the role of an acid catalyst in the bromination of acetophenones?
A3: In the context of α-bromination, an acid catalyst facilitates the formation of the enol tautomer of the ketone. This enol form is the reactive species that attacks the bromine source. The rate-determining step is often the enol formation.[7] However, it is important to distinguish this from Lewis acids like FeBr₃ or AlCl₃, which can promote unwanted bromination of the aromatic ring.[5][6]
Q4: What solvents are suitable for this reaction?
A4: The choice of solvent can influence the reaction's outcome. Common solvents for α-bromination of ketones include ethyl acetate, chloroform, and acetonitrile.[2][8] The selection depends on the chosen brominating agent and reaction conditions.
Q5: How should I purify the final product?
A5: The product, this compound, can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[2] Recrystallization from a suitable solvent system can also be employed for further purification.
Q6: What are the safety precautions for handling this compound?
A6: α-Bromo ketones are often lachrymators and skin irritants. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Bromination using Copper(II) Bromide
This protocol is adapted from a similar synthesis.[2]
Materials:
-
1-(3,4-difluorophenyl)ethanone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve 1-(3,4-difluorophenyl)ethanone (1 equivalent) in ethyl acetate.
-
Add Copper(II) Bromide (2.1 equivalents).
-
Heat the mixture to 60°C and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: 2-bromo-1-(3,4-difluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-1-(3,4-difluorophenyl)ethanone. The information is designed to help identify and resolve common side reactions and issues encountered during its synthesis and use in subsequent experimental procedures.
Troubleshooting Guide: Common Side Reactions
Experiments involving this compound can sometimes yield unexpected results. This guide will help you troubleshoot common side reactions.
Problem: Low yield of the desired product and presence of multiple spots on TLC.
This is a common issue that can arise from several side reactions. The following table summarizes potential side products, their causes, and suggested solutions.
| Side Product/Issue | Potential Cause | Suggested Solution |
| 2,2-dibromo-1-(3,4-difluorophenyl)ethanone | Over-bromination due to excess brominating agent or prolonged reaction time. | Use a stoichiometric amount of the brominating agent (e.g., NBS, Br₂). Monitor the reaction closely by TLC and stop it once the starting material is consumed.[1] |
| 1-(3,4-difluorophenyl)ethanone | Incomplete reaction or hydrolysis of the product during workup or purification. | Ensure the reaction goes to completion. Use anhydrous conditions and avoid prolonged exposure to water or protic solvents during workup. |
| 1-(3,4-difluorophenyl)ethenone (α,β-unsaturated ketone) | Elimination of HBr, often promoted by basic conditions or heat.[2][3][4] | Perform the reaction under neutral or acidic conditions. Avoid high temperatures and the use of strong bases during workup. If a base is necessary, use a mild, non-nucleophilic base like pyridine at low temperatures.[2] |
| Ring-brominated isomers | Electrophilic aromatic substitution on the difluorophenyl ring, competing with α-bromination. This is more likely with highly activating substituents on the ring. | Use a less reactive brominating agent or milder reaction conditions. The electron-withdrawing nature of the fluorine atoms and the acetyl group generally disfavors ring bromination.[5] |
| Substitution products (e.g., α-hydroxy or α-alkoxy ketones) | Reaction with nucleophilic solvents (e.g., water, alcohols) or reagents.[6] | Use non-nucleophilic solvents and ensure all reagents are free from nucleophilic impurities. |
| Favorskii rearrangement products | Reaction of the α-bromo ketone with a strong, non-hindered base. | Avoid the use of strong alkoxide bases if the desired outcome is not the rearranged product. |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a complex multiplet in the aromatic region and multiple singlets in the aliphatic region. What could be the issue?
A1: This often indicates a mixture of products. The complex aromatic region could be due to the presence of ring-brominated isomers, where the bromine atom has substituted one of the hydrogens on the phenyl ring, leading to different splitting patterns. Multiple singlets in the aliphatic region could correspond to the desired product, the starting material (1-(3,4-difluorophenyl)ethanone), and the dibrominated side product. We recommend purifying the product using column chromatography to isolate the desired compound.
Q2: The reaction to synthesize this compound is sluggish and gives a poor yield. What can I do to improve it?
A2: If you are performing a bromination of 1-(3,4-difluorophenyl)ethanone, ensure your reagents are pure and the solvent is anhydrous. The reaction can be catalyzed by an acid (e.g., a catalytic amount of HBr or acetic acid).[7][8] If you are synthesizing the starting ketone via a Friedel-Crafts acylation, ensure that the Lewis acid catalyst (e.g., AlCl₃) is fresh and used in stoichiometric amounts, as the product can form a complex with the catalyst.[9] Maintaining anhydrous conditions is critical for the success of Friedel-Crafts reactions.[9]
Q3: I observe a significant amount of a colored impurity in my product. What is it and how can I remove it?
A3: Colored impurities can sometimes result from the decomposition of the brominating agent or the product itself, especially when exposed to light or heat for extended periods. It is also possible that some polymeric materials have formed. Purification by column chromatography on silica gel is usually effective in removing these impurities. If the product is crystalline, recrystallization from a suitable solvent system can also be an effective purification method.
Q4: Can I use a base to quench the reaction?
A4: It is generally not recommended to use a strong base to quench the reaction, as this can promote the elimination of HBr to form the corresponding α,β-unsaturated ketone.[3][4] If a basic quench is necessary, use a mild, non-nucleophilic base like a saturated solution of sodium bicarbonate and perform the operation at a low temperature.
Experimental Protocols
Representative Protocol for the α-Bromination of 1-(3,4-difluorophenyl)ethanone
This protocol is a general guideline and may require optimization.
Materials:
-
1-(3,4-difluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or another suitable anhydrous solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3,4-difluorophenyl)ethanone (1 equivalent).
-
Dissolve the starting material in anhydrous CCl₄.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Visual Troubleshooting and Reaction Pathways
The following diagrams illustrate a troubleshooting workflow for low product yield and a common side reaction pathway.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Reaction pathway showing the formation of the common dibrominated side product.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. zenodo.org [zenodo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-bromo-1-(3,4-difluorophenyl)ethanone Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-bromo-1-(3,4-difluorophenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Thin Layer Chromatography (TLC) shows multiple spots.
-
Question: My TLC plate of the crude reaction mixture shows multiple spots. What are the likely impurities and how can I identify them?
-
Answer: The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products. The most common impurities in the synthesis of this compound are:
-
Unreacted 1-(3,4-difluorophenyl)ethanone (Starting Material): This is a common impurity if the reaction has not gone to completion. It will typically have a different Rf value than the product.
-
2,2-dibromo-1-(3,4-difluorophenyl)ethanone (Dibrominated Product): Over-bromination can lead to the formation of a dibrominated species. This is more likely if an excess of the brominating agent is used or if the reaction time is too long.
-
Aromatic Bromination Products: While less common for the acetyl side-chain bromination, there is a possibility of bromination occurring on the aromatic ring, especially under certain reaction conditions.
To identify these impurities, you can use co-spotting on the TLC plate with the starting material. The dibrominated product is generally less polar than the monobrominated product.
-
Issue 2: Difficulty in separating the product from impurities by column chromatography.
-
Question: I am having trouble getting good separation of my product using column chromatography. What conditions should I use?
-
Answer: Effective separation by column chromatography depends on the choice of stationary phase and eluent system. For the purification of this compound, which is a moderately polar compound, silica gel is a suitable stationary phase.
A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexane:ethyl acetate). You can optimize this ratio based on the separation observed on your analytical TLC. The goal is to have the Rf of your product around 0.3 for optimal separation.
Issue 3: The product "oils out" during recrystallization.
-
Question: I am trying to recrystallize my product, but it is forming an oil instead of crystals. What can I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are a few troubleshooting steps:
-
Increase the amount of solvent: The concentration of the solute may be too high. Add more hot solvent until the oil dissolves completely, then allow it to cool slowly.
-
Change the solvent system: The chosen solvent may not be ideal. A mixed solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it is clear again and allow it to cool slowly.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can provide a surface for crystal nucleation.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 4: The purified product is not stable and decomposes over time.
-
Question: My purified this compound seems to be decomposing. How should I store it?
-
Answer: Alpha-bromoketones can be sensitive to light, heat, and moisture, which can lead to decomposition. It is recommended to store the purified product in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature, preferably in a refrigerator or freezer. Storing under an inert atmosphere (e.g., nitrogen or argon) can also enhance stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: The most common impurities are the unreacted starting material, 1-(3,4-difluorophenyl)ethanone, and the over-brominated product, 2,2-dibromo-1-(3,4-difluorophenyl)ethanone. Depending on the reaction conditions, minor amounts of aromatic bromination products may also be present.
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: A good starting point for recrystallization is a mixed solvent system. You can try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, such as ethanol or acetone, and then adding a less polar solvent like hexanes or water dropwise until turbidity is observed. Heating to get a clear solution and then slow cooling should yield crystals.
Q3: How can I monitor the progress of my column chromatography?
A3: You can monitor the progress of your column by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). This will allow you to identify which fractions contain your purified product and which contain impurities.
Q4: My product appears as a yellow oil or solid. Is this normal?
A4: While the pure compound is expected to be a white to off-white solid, the presence of impurities can often impart a yellow or brownish color. Effective purification should yield a product with a lighter color.
Data Presentation
Table 1: Common Impurities and Their Characteristics in the Synthesis of this compound
| Impurity Name | Structure | Typical TLC Rf (relative to product) | Notes |
| 1-(3,4-difluorophenyl)ethanone | C₈H₆F₂O | Higher | Unreacted starting material. |
| 2,2-dibromo-1-(3,4-difluorophenyl)ethanone | C₈H₄Br₂F₂O | Lower | Formed by over-bromination. Generally less polar than the monobrominated product. |
| Aromatic Bromination Isomers | C₈H₄BrF₂O | Varies | Can be formed as minor side products. Polarity will be similar to the desired product, making separation challenging. |
Experimental Protocols
1. Thin Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. A starting ratio of 8:2 (v/v) is recommended.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
2. Column Chromatography Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on the separation observed by TLC.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Recrystallization
-
Solvent System: A mixed solvent system of ethanol and water, or acetone and hexanes is a good starting point.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot, more polar solvent (e.g., ethanol or acetone).
-
While the solution is hot, add the less polar solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot, more polar solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Visualizations
troubleshooting failed reactions with 3,4-difluorophenacyl bromide
Welcome to the technical support center for 3,4-difluorophenacyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-difluorophenacyl bromide and what is it used for?
A1: 3,4-Difluorophenacyl bromide is a substituted phenacyl bromide, a class of organic compounds often used as alkylating agents in organic synthesis. The presence of two fluorine atoms on the phenyl ring enhances the electrophilic character of the molecule. It is commonly used to introduce the 3,4-difluorophenacyl group into a variety of molecules, which is a valuable moiety in the development of pharmaceuticals and other bioactive compounds.
Q2: What are the typical reaction types where 3,4-difluorophenacyl bromide is used?
A2: It is primarily used in nucleophilic substitution reactions (SN2 type) to alkylate a wide range of nucleophiles.[1] This includes the O-alkylation of phenols and carboxylic acids to form ethers and esters respectively, the N-alkylation of amines and heterocycles, and the S-alkylation of thiols.[1]
Q3: What are the main safety precautions when handling 3,4-difluorophenacyl bromide?
A3: Like other phenacyl bromides, 3,4-difluorophenacyl bromide is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of its vapors and contact with skin and eyes.
Q4: How does the reactivity of 3,4-difluorophenacyl bromide compare to phenacyl bromide?
A4: The two electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the carbonyl carbon. This can lead to a faster rate of reaction with nucleophiles compared to unsubstituted phenacyl bromide. However, these electronic effects can also influence the stability of intermediates and the propensity for side reactions.
Troubleshooting Failed Reactions
Issue 1: Low or No Product Formation in O-Alkylation of Phenols
Possible Causes & Solutions:
-
Insufficiently strong base: The phenolic proton needs to be removed to generate the more nucleophilic phenoxide. If a weak base is used, the equilibrium may not favor the phenoxide, leading to a slow or incomplete reaction.
-
Solution: Switch to a stronger base. For phenols with lower pKa values, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile are often effective. For less acidic phenols, stronger bases like sodium hydride (NaH) might be necessary.
-
-
Poor solvent choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the cation of the base and do not interfere with the nucleophile.
-
-
Low reaction temperature: Alkylation reactions often require heating to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature. A good starting point is 60-80 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Steric hindrance: A sterically hindered phenol or phenacyl bromide can slow down the SN2 reaction.
-
Solution: While the phenacyl bromide itself is not exceptionally bulky, a hindered phenol may require longer reaction times, higher temperatures, or the use of a less hindered base.
-
Issue 2: Incomplete Reaction in N-Alkylation of Amines
Possible Causes & Solutions:
-
In-situ salt formation: The reaction of an amine with 3,4-difluorophenacyl bromide produces HBr as a byproduct. This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least one equivalent of a non-nucleophilic base to scavenge the HBr produced. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. For primary amines, using an excess of the amine itself can also serve this purpose, though this can lead to dialkylation.
-
-
Dialkylation of primary amines: Primary amines can react twice with the alkylating agent to form a tertiary amine.
-
Solution: To favor mono-alkylation, use a larger excess of the primary amine relative to the 3,4-difluorophenacyl bromide. Alternatively, protecting the primary amine as a carbamate, followed by alkylation and deprotection, can be a more controlled approach.
-
-
Low nucleophilicity of the amine: Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and may react slowly.
-
Solution: Increase the reaction temperature and consider using a more polar solvent like DMF or DMSO. In some cases, the addition of a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction through the in-situ formation of the more reactive phenacyl iodide.[2]
-
Issue 3: Formation of Side Products
Possible Side Reactions:
-
Elimination: Although less common with phenacyl bromides compared to other alkyl halides, elimination to form an α,β-unsaturated ketone can occur, especially with sterically hindered or strong bases.
-
Troubleshooting: Use a milder, non-hindered base.
-
-
Hydrolysis of the bromide: 3,4-Difluorophenacyl bromide can be hydrolyzed back to the corresponding alcohol (3,4-difluorophenacyl alcohol) if water is present in the reaction mixture.
-
Troubleshooting: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases with care.
-
-
Friedel-Crafts type reactions: Under certain conditions, particularly with Lewis acid catalysis, self-condensation or reaction with the aromatic solvent can occur.[3][4]
-
Troubleshooting: Avoid Lewis acidic conditions unless specifically required for the desired transformation.
-
Experimental Protocols
General Protocol for O-Alkylation of a Phenol
-
To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3,4-difluorophenacyl bromide (1.1-1.2 eq.) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for N-Alkylation of a Primary Amine
-
To a solution of the primary amine (2.0-3.0 eq.) in anhydrous acetonitrile (0.1-0.5 M), add potassium carbonate (2.0 eq.).
-
Add a solution of 3,4-difluorophenacyl bromide (1.0 eq.) in a minimal amount of anhydrous acetonitrile.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Once the starting bromide is consumed, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
Data Presentation
The following tables provide representative data for optimizing alkylation reactions with substituted phenacyl bromides, which can be used as a starting point for experiments with 3,4-difluorophenacyl bromide.
Table 1: Effect of Base and Solvent on the O-Alkylation of 4-methoxyphenol with a Phenacyl Bromide.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (1.5) | Acetone | Reflux | 12 | 75 |
| 2 | K2CO3 (1.5) | Acetonitrile | 80 | 8 | 85 |
| 3 | Cs2CO3 (1.5) | DMF | 60 | 6 | 92 |
| 4 | NaH (1.2) | THF | rt | 10 | 88 |
Table 2: Effect of Reaction Conditions on the N-Alkylation of Aniline with a Phenacyl Bromide.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Product Distribution (Mono:Di) |
| 1 | None (Aniline xs) | Ethanol | Reflux | 24 | 3:1 |
| 2 | K2CO3 (2.0) | DMF | 80 | 12 | 5:1 |
| 3 | DIPEA (2.0) | Acetonitrile | 70 | 16 | 4:1 |
| 4 | K2CO3 (2.0) / NaI (cat.) | DMF | 80 | 6 | 6:1 |
Visualizations
Below are diagrams illustrating key concepts in troubleshooting reactions with 3,4-difluorophenacyl bromide.
Caption: Troubleshooting workflow for low yield reactions.
Caption: General mechanism for O-alkylation of phenols.
Caption: Common side reactions in alkylations.
References
Technical Support Center: Reactivity of 2-bromo-1-(3,4-difluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-1-(3,4-difluorophenyl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound with nucleophiles?
A1: this compound, an α-haloketone, primarily undergoes three types of reactions with nucleophiles:
-
Bimolecular Nucleophilic Substitution (SN2): This is a single-step reaction where the nucleophile attacks the α-carbon, and the bromide ion leaves simultaneously.[1][2] This pathway is favored by strong nucleophiles and polar aprotic solvents.
-
Unimolecular Nucleophilic Substitution (SN1): This is a two-step reaction involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation.
-
Favorskii Rearrangement: In the presence of a base (like an alkoxide), the compound can undergo a rearrangement to form a carboxylic acid derivative, typically an ester.[3][4][5] This occurs via the formation of a cyclopropanone intermediate.[3][4][5]
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The solvent plays a crucial role in determining the reaction pathway and rate.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. By stabilizing the carbocation intermediate, they favor the SN1 pathway. However, they can also decrease the reactivity of strong nucleophiles by forming a solvent cage around them, potentially slowing down SN2 reactions.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents can dissolve ionic reactants but do not engage in hydrogen bonding with the nucleophile. This leaves the nucleophile "naked" and more reactive, thus favoring the SN2 pathway.[6]
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions of ionic nucleophiles with this compound are generally slow in nonpolar solvents due to poor solubility of the reactants.
Q3: What is the Favorskii rearrangement, and when should I expect it to occur?
A3: The Favorskii rearrangement is a reaction of α-haloketones with a base (commonly an alkoxide like sodium methoxide) to yield a carboxylic acid derivative.[3][4] For this compound, this would lead to a derivative of (3,4-difluorophenyl)acetic acid. You should anticipate this rearrangement when using basic conditions, especially with alkoxide bases in alcoholic solvents. The reaction proceeds through a cyclopropanone intermediate.[3][4][5]
Troubleshooting Guides
Problem 1: Low yield in a nucleophilic substitution reaction.
| Possible Cause | Suggested Solution |
| Incorrect solvent choice: The solvent may be hindering the desired reaction pathway. | For SN2 reactions with strong nucleophiles, switch to a polar aprotic solvent like acetonitrile or DMF. For SN1 reactions with weak nucleophiles, use a polar protic solvent like methanol or ethanol. |
| Competing Favorskii rearrangement: If the reaction is performed under basic conditions, the Favorskii rearrangement may be the major pathway, reducing the yield of the desired substitution product. | If direct substitution is desired, avoid strongly basic conditions. Consider using a non-basic nucleophile or a weaker base with a salt of the nucleophile. |
| Steric hindrance: The nucleophile or substrate may be too bulky, slowing down the reaction.[2] | While the substrate is fixed, consider using a smaller, less sterically hindered nucleophile if possible. Increasing the reaction temperature may also help overcome the activation energy barrier. |
| Decomposition of the starting material: α-Bromoketones can be sensitive to light and prolonged heating. | Store the this compound in a cool, dark place. Monitor the reaction closely and avoid unnecessarily long reaction times. |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the temperature or adding more nucleophile. |
Problem 2: Formation of multiple unexpected products.
| Possible Cause | Suggested Solution |
| Mixture of SN1 and SN2 pathways: The reaction conditions may allow for both pathways to occur, leading to a mixture of products (e.g., with and without rearrangement). | To favor the SN2 pathway, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor the SN1 pathway, use a dilute solution of a weak nucleophile in a polar protic solvent. |
| Side reactions with the solvent: In solvolysis reactions (e.g., in methanol), the solvent can act as the nucleophile, leading to an ether product. | If a different nucleophile is intended to be used, ensure it is significantly more reactive than the solvent, or choose a non-nucleophilic solvent. |
| Dibromination: If the synthesis of the starting material was not optimal, there might be traces of dibrominated species, leading to subsequent reactions.[7] | Purify the starting this compound carefully before use.[7] |
| Elimination reaction: Under strongly basic conditions, an elimination reaction to form an α,β-unsaturated ketone is possible, especially if there are acidic protons on the α'-carbon.[8][9] | Use non-basic or mildly basic conditions if substitution is the desired outcome. |
Quantitative Data
Table 1: Predicted Relative Rates of SN2 Reaction in Different Solvents
| Solvent | Solvent Type | Predicted Relative Rate | Rationale |
| Acetonitrile | Polar Aprotic | High | Effectively solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to acetonitrile, it enhances nucleophilicity. |
| Methanol | Polar Protic | Moderate to Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. |
| Water | Polar Protic | Low | Strong hydrogen bonding significantly shields the nucleophile. |
| Toluene | Nonpolar | Very Low | Poor solubility of most common nucleophiles. |
Table 2: Expected Product Distribution in Different Solvents with a Strong Nucleophile (e.g., N3-)
| Solvent | Expected Major Pathway | Expected Major Product | Potential Byproducts |
| Acetonitrile | SN2 | 2-azido-1-(3,4-difluorophenyl)ethanone | - |
| Methanol | SN1 / SN2 mix | Mixture of 2-azido-1-(3,4-difluorophenyl)ethanone and 2-methoxy-1-(3,4-difluorophenyl)ethanone | Favorskii rearrangement product if base is present. |
Table 3: Expected Outcome with a Strong Base (e.g., Sodium Methoxide)
| Solvent | Expected Major Pathway | Expected Major Product |
| Methanol | Favorskii Rearrangement | Methyl (3,4-difluorophenyl)acetate |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with a Nucleophile (e.g., Sodium Azide) in a Polar Aprotic Solvent
Objective: To synthesize 2-azido-1-(3,4-difluorophenyl)ethanone.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-azido-1-(3,4-difluorophenyl)ethanone.
Protocol 2: General Procedure for Favorskii Rearrangement with Sodium Methoxide in Methanol
Objective: To synthesize methyl (3,4-difluorophenyl)acetate.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide in methanol. Alternatively, a commercial solution can be used.
-
Cool the sodium methoxide solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous methanol to the cooled sodium methoxide solution (1.1 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate to obtain the crude methyl (3,4-difluorophenyl)acetate.
-
Purify the product by column chromatography or distillation under reduced pressure.
Visualizations
Caption: General experimental workflows for SN2 and Favorskii reactions.
Caption: Logical relationship between reaction conditions and major products.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN2 Reaction [iverson.cm.utexas.edu]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii_rearrangement [chemeurope.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: 2-bromo-1-(3,4-difluorophenyl)ethanone Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on temperature control for reactions involving 2-bromo-1-(3,4-difluorophenyl)ethanone, primarily focusing on its synthesis via α-bromination of 1-(3,4-difluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the synthesis of this compound?
A1: Temperature is a paramount factor in the α-bromination of ketones like 1-(3,4-difluorophenyl)ethanone.[1] Precise temperature control is essential to ensure selective mono-bromination at the α-position while minimizing common side reactions such as di-bromination or unwanted electrophilic substitution on the aromatic ring.[2]
Q2: How does reaction temperature affect the selectivity of the bromination reaction?
A2: Temperature influences the reaction's kinetic versus thermodynamic control.[1]
-
Low Temperatures (e.g., 0-20 °C): These conditions typically favor kinetic control, leading to a slower reaction but often higher selectivity for the mono-brominated product.[2][3] Maintaining a low temperature is crucial, especially during the addition of the brominating agent, to manage the exothermic nature of the reaction.[1][4]
-
Elevated Temperatures (e.g., 80-90 °C): Higher temperatures increase the reaction rate, which can be desirable for faster conversion.[2][5] However, they can also provide enough energy to overcome the activation barrier for the formation of more stable, but undesired, thermodynamic products or side products like di-brominated species.
Q3: What are the common side products, and how can temperature control help avoid them?
A3: The primary side products are the di-bromo α-substitution product and bromination on the difluorophenyl ring.
-
Di-bromination: This occurs when a second bromine atom is added to the α-carbon. Running the reaction at lower temperatures and carefully controlling the stoichiometry of the brominating agent can suppress this.[6]
-
Aromatic Ring Bromination: While the 3,4-difluoro substitution deactivates the aromatic ring, aggressive reaction conditions (high temperatures and strong Lewis acid catalysts) can still lead to ring bromination.[2] Using milder brominating agents and avoiding high temperatures helps maintain selectivity for the α-position.[2]
Q4: My bromination reaction is very slow at low temperatures. What should I do?
A4: If the reaction rate is too low, you can consider several strategies. First, ensure your reagents are fresh and active.[2] If the issue persists, you can allow the reaction to stir for a longer period at the low temperature. Alternatively, after the initial controlled addition of the brominating agent at a low temperature, you can allow the mixture to slowly warm to room temperature and stir for an additional 1-3 hours to drive the reaction to completion.[2][4] A gradual increase in temperature should be monitored closely by TLC or GC to prevent the formation of side products.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Reaction temperature is too low. 2. Inactive brominating agent or catalyst. 3. Insufficient reaction time. | 1. After controlled addition at low temperature, allow the reaction to warm to room temperature and monitor progress.[2] 2. Use fresh, high-purity reagents. 3. Extend the reaction time and monitor by TLC/GC.[2] |
| Formation of Di-brominated Product | 1. Reaction temperature is too high. 2. Excess brominating agent. | 1. Maintain a lower temperature (e.g., below 10°C) during the addition of the brominating agent.[4] 2. Use a precise stoichiometry (e.g., 1.0 to 1.1 equivalents) of the brominating agent. |
| Bromination on the Aromatic Ring | 1. Reaction temperature is too high. 2. Presence of a strong Lewis acid catalyst (e.g., AlCl₃, FeBr₃). | 1. Perform the reaction at the lowest effective temperature.[1] 2. Use a milder acid catalyst like acetic acid or p-TsOH.[2][7] Consider using N-Bromosuccinimide (NBS), which is more selective for the α-position.[2] |
| Uncontrolled Exothermic Reaction | 1. Rate of addition of the brominating agent is too fast. 2. Inefficient cooling or stirring. | 1. Add the brominating agent slowly (dropwise) from a dropping funnel.[2][4] 2. Ensure the reaction flask is properly submerged in a cooling bath (e.g., ice-water) and that stirring is vigorous enough to ensure even heat distribution.[4][7] |
Experimental Protocols & Data
Data Summary: Temperature Effects on α-Bromination of Acetophenones
The following table summarizes reaction conditions from literature for the bromination of various acetophenone derivatives, which can serve as a starting point for optimizing the reaction for 1-(3,4-difluorophenyl)ethanone.
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Bromoacetophenone | Bromine (Br₂) | Glacial Acetic Acid | < 20 | 30 min (addition) | 69-72 | [7] |
| Acetophenone | N-Bromosuccinimide (NBS) | p-TsOH / Dichloromethane | 80 (Microwave) | 30 min | - | [2][6] |
| Acetophenone | Bromine (Br₂) | HCl / Methanol | 0-5, then RT | 2 h | - | [2] |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 h | 85 | [5] |
| 1-(4-bromo-3-fluorophenyl)ethanone | Copper(II) bromide | Ethyl Acetate | 60 | 12 h | 44 | [8] |
Protocol 1: General α-Bromination with Bromine in Acetic Acid
This protocol is adapted from the synthesis of p-bromophenacyl bromide and is a good starting point for many acetophenone derivatives.[7]
Materials:
-
1-(3,4-difluorophenyl)ethanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice-water bath
-
50% Ethyl Alcohol
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 1-(3,4-difluorophenyl)ethanone in glacial acetic acid.
-
Cool the flask in an ice-water bath to bring the solution temperature below 20°C.
-
With vigorous stirring, slowly add 1.0 equivalent of bromine dropwise, ensuring the temperature remains below 20°C throughout the addition. The addition may take around 30 minutes.
-
After the addition is complete, continue to cool the flask in the ice-water bath to encourage product precipitation.
-
Filter the crude product using suction filtration.
-
Wash the collected crystals with cold 50% ethyl alcohol until the filtrate runs colorless to remove unreacted bromine and other impurities.
-
Air-dry the purified product. Further recrystallization from 95% ethanol can be performed if higher purity is needed.
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)
This method uses a solid, easier-to-handle brominating agent and may offer higher selectivity.[2][6]
Materials:
-
1-(3,4-difluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) or Acetic Acid (catalyst)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 1.0 equivalent of 1-(3,4-difluorophenyl)ethanone in the chosen solvent in a reaction flask.
-
Add a catalytic amount of p-TsOH (e.g., 0.1-0.2 equivalents) or use acetic acid as the solvent.
-
Add 1.0-1.1 equivalents of NBS to the solution.
-
Stir the reaction at room temperature or a moderately elevated temperature (e.g., 40-50°C), monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and wash it sequentially with water, a saturated sodium bisulfite solution (to quench any remaining active bromine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product via column chromatography or recrystallization as needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2-bromo-1-(3,4-difluorophenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-1-(3,4-difluorophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile intermediate.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should I store this compound?
-
A1: This compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and light. Store it in a tightly sealed container in a cool, dry, dark place.
-
Reaction-Specific Issues
-
Q2: I am having trouble with the Hantzsch thiazole synthesis. What are some common issues?
-
A2: Common issues include low yields and the formation of side products. Ensure your thioamide reactant is pure. The reaction can often be run without a catalyst in a solvent like ethanol upon heating.[1] If you are using a catalyst, such as silica-supported tungstosilicic acid, ensure it is properly activated and not poisoned. The reaction conditions, including temperature and reaction time, may need to be optimized.
-
-
Q3: My Favorskii rearrangement is not proceeding as expected. What could be the problem?
-
A3: The choice of base is critical in the Favorskii rearrangement. Alkoxides (e.g., sodium methoxide) will yield an ester, while hydroxides will produce a carboxylic acid. Ensure your base is not contaminated and is used in the correct stoichiometry. The reaction is sensitive to steric hindrance, and the difluorophenyl group may influence the rate and yield.
-
-
Q4: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the reaction is sluggish. What catalyst system do you recommend?
-
A4: For Suzuki-Miyaura couplings of aryl bromides, palladium-based catalysts are standard. A common starting point is Pd(PPh₃)₄ with a base such as Na₂CO₃ or K₂CO₃ in a solvent system like toluene/water or dioxane/water. For more challenging couplings, a catalyst system composed of Pd(OAc)₂ with a bulky phosphine ligand like SPhos can be more effective.
-
-
Q5: What conditions are suitable for the N-alkylation of an amine with this compound?
-
A5: N-alkylation can typically be achieved by reacting the amine with this compound in the presence of a non-nucleophilic base to scavenge the HBr byproduct. Bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) are commonly used. The reaction temperature can be varied from room temperature to reflux to optimize the reaction rate.
-
-
Q6: How can I reduce the ketone functionality in this compound?
-
A6: The ketone can be reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective choice.[2] For asymmetric reductions, chiral catalysts based on ruthenium or rhodium can be employed.
-
Troubleshooting Guides
Problem: Low Yield in Hantzsch Thiazole Synthesis
| Possible Cause | Suggested Solution |
| Impure reactants | Use freshly purified thioamide and this compound. |
| Suboptimal reaction temperature | Screen a range of temperatures, from room temperature to reflux of the chosen solvent. |
| Incorrect solvent | Ethanol is a common solvent. Consider trying other polar solvents like isopropanol or DMF. |
| Catalyst inefficiency (if used) | If using a solid-supported catalyst, ensure it is properly dried and not deactivated. Consider a catalyst-free approach with thermal conditions. |
Problem: Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions
| Possible Cause | Suggested Solution |
| Catalyst deactivation | Use an inert atmosphere (nitrogen or argon) to prevent oxidation of the Pd(0) species. Ensure ligands and reagents are free of impurities that could act as catalyst poisons. |
| Inappropriate ligand | For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity. |
| Insufficient base strength | The choice of base is crucial. For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, a stronger base like NaOtBu may be necessary. |
| Poor solubility of reactants | Choose a solvent system that ensures all reactants are in solution at the reaction temperature. For Suzuki reactions, a biphasic system with a phase-transfer catalyst can be beneficial. |
Experimental Protocols
1. Hantzsch Thiazole Synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole
This synthesis is a two-step process starting from 3',4'-difluoroacetophenone.
-
Step 1: Bromination of 3',4'-difluoroacetophenone
-
3',4'-Difluoroacetophenone is reacted with copper(II) bromide in a mixture of chloroform and ethyl acetate. The reaction mixture is heated at 65°C for 30 minutes to yield this compound.[1]
-
-
Step 2: Cyclization with Thiourea
-
The crude this compound is then reacted with thiourea in ethanol. The mixture is heated to reflux for 2 hours to afford 2-amino-4-(3,4-difluorophenyl)thiazole.[1]
-
2. N-Alkylation for Ticagrelor Intermediate Synthesis
-
A key step in some syntheses of the anti-platelet drug Ticagrelor involves the N-alkylation of an amine-containing core with a derivative of this compound.[3]
-
General Conditions: The reaction is typically carried out in a polar aprotic solvent such as ethanol, in the presence of a mixture of bases like triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3] These bases neutralize the HBr formed during the reaction.
3. Ketone Reduction with Sodium Borohydride
-
In the synthesis of certain pharmaceutical intermediates, the ketone of a this compound derivative is reduced.[2]
-
Procedure: The ketone-containing compound is dissolved in a suitable solvent, and sodium borohydride is added in batches. The reaction temperature is typically kept low (0-20°C) to control the reaction rate and minimize side reactions.[2]
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 70-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 85-98 |
| PdCl₂(dppf) | K₂CO₃ | DMF or DME | 80-100 | 80-95 |
Note: Data is generalized for aryl bromides and may require optimization for this compound.
Visualizations
Caption: Catalyst selection workflow for reactions involving this compound.
Caption: General troubleshooting workflow for reactions with this compound.
References
preventing byproduct formation with 2-bromo-1-(3,4-difluorophenyl)ethanone
Welcome to the Technical Support Center for 2-bromo-1-(3,4-difluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when using this compound?
A1: The most prevalent byproducts are typically:
-
Di-brominated species: Formation of 1-(3,4-difluorophenyl)-2,2-dibromoethanone due to over-bromination.
-
Hydrolysis products: If moisture is present, 2-hydroxy-1-(3,4-difluorophenyl)ethanone can be formed.
-
Ring-brominated isomers: Although less common for this activated ketone, bromination on the aromatic ring is a potential side reaction under certain conditions.
-
Unreacted starting material: Incomplete reactions can lead to the presence of 1-(3,4-difluorophenyl)ethanone.
Q2: How can I minimize the formation of the di-brominated byproduct?
A2: To minimize di-bromination, precise control over the stoichiometry of the brominating agent is crucial. Using no more than a 1.0 to 1.1 molar equivalent of the brominating agent relative to the starting ketone is recommended. Slow, dropwise addition of the brominating agent at a controlled temperature can also prevent localized areas of high concentration, which can lead to over-bromination.
Q3: What are the optimal conditions to prevent hydrolysis of this compound?
A3: Strict anhydrous (dry) conditions are essential. This includes using anhydrous solvents, drying all glassware thoroughly before use, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am seeing a significant amount of unreacted starting material. How can I improve the reaction conversion?
A4: Low conversion can be due to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. For the bromination of acetophenone derivatives, temperatures around 90°C for 3 hours have been shown to be effective.[1]
-
Poor quality of reagents: Use fresh, high-purity starting materials and brominating agents.
-
Inadequate mixing: Ensure efficient stirring to maintain a homogenous reaction mixture.
Q5: In the Hantzsch thiazole synthesis, what are common side products when using this compound?
A5: Besides unreacted starting materials, potential byproducts in the Hantzsch synthesis include the formation of regioisomers if an unsymmetrical thioamide is used. Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2]
Troubleshooting Guides
Issue 1: High Levels of Di-brominated Byproduct Detected
| Possible Cause | Recommended Solution |
| Excess brominating agent. | Carefully control the stoichiometry. Use a 1.0 to 1.1 molar ratio of brominating agent to the ketone. |
| Rapid addition of brominating agent. | Add the brominating agent dropwise over a prolonged period to avoid localized high concentrations. |
| High reaction temperature. | While higher temperatures can increase reaction rate, they may also promote over-bromination. An optimal temperature of around 90°C has been suggested for similar reactions.[1] |
Issue 2: Presence of Hydrolysis Product
| Possible Cause | Recommended Solution |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Atmospheric moisture during workup. | Minimize the exposure of the reaction mixture to air during the workup process. |
Issue 3: Low Yield in Hantzsch Thiazole Synthesis
| Possible Cause | Recommended Solution |
| Incomplete reaction. | Ensure the reaction is heated at reflux for a sufficient amount of time (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor solubility of reagents. | Choose a solvent in which both this compound and the thioamide are soluble at the reaction temperature. Ethanol is a commonly used solvent. |
| Suboptimal pH. | The Hantzsch synthesis is typically carried out under neutral or slightly acidic conditions. The presence of a base can sometimes be beneficial to neutralize the HBr formed. |
| Impure starting materials. | Use purified this compound and high-purity thioamide. |
Data Presentation
Table 1: Effect of Brominating Agent on Yield of α-Bromoacetophenone Derivatives (Representative Data)
| Brominating Agent | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | 85 ± 4 | [1] |
| Cupric bromide (CuBr₂) | 60 ± 6 | [1] |
| N-Bromosuccinimide (NBS) | Low | [1] |
Note: This data is for the bromination of 4-chloroacetophenone and serves as a representative example. Yields may vary for 1-(3,4-difluorophenyl)ethanone.
Table 2: Effect of Reaction Time and Temperature on the Yield of a Representative α-Bromoacetophenone
| Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2 | 90 | Lower than optimal | [1] |
| 3 | 90 | Highest | [1] |
| 4 | 90 | Decreased (byproduct formation) | [1] |
| 3 | < 80 | Low | [1] |
| 3 | 90 | Optimal | [1] |
| 3 | > 90 | Slightly Decreased | [1] |
Note: This data is for the bromination of a substituted acetophenone and illustrates general trends.
Experimental Protocols
Protocol 1: General Procedure for the α-Bromination of 1-(3,4-difluorophenyl)ethanone
This protocol aims to minimize byproduct formation by controlling reaction conditions.
Materials:
-
1-(3,4-difluorophenyl)ethanone
-
N-Bromosuccinimide (NBS) or Pyridine hydrobromide perbromide
-
Acetic acid (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.
-
Dissolve 1-(3,4-difluorophenyl)ethanone (1 equivalent) in anhydrous acetic acid.
-
In the dropping funnel, prepare a solution of the brominating agent (1.05 equivalents) in anhydrous acetic acid.
-
Heat the ketone solution to the desired reaction temperature (e.g., 80-90°C).
-
Add the brominating agent solution dropwise to the stirred ketone solution over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole (Hantzsch Thiazole Synthesis)
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and thiourea (1.1 equivalents).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify the crude 2-amino-4-(3,4-difluorophenyl)thiazole by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: A logical workflow for the synthesis and purification of a thiazole derivative.
Caption: Troubleshooting common byproduct formation issues.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-bromo-1-(3,4-difluorophenyl)ethanone
This technical support guide provides essential information on the stability and storage of 2-bromo-1-(3,4-difluorophenyl)ethanone, targeting researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to store it under controlled conditions. The recommended storage involves maintaining an inert atmosphere and a temperature between 2-8°C.[1] It should be kept in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]
Q2: How stable is this compound?
A2: this compound is generally stable under the recommended storage and handling temperatures and pressures.[2] However, exposure to incompatible materials or adverse conditions can lead to decomposition.
Q3: What are the known decomposition products of this compound?
A3: Under thermal decomposition, this compound may produce hazardous substances such as carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]
Q4: What are the primary hazards associated with handling this compound?
A4: This compound is classified as a hazardous material. It is corrosive and can cause severe skin burns and eye damage.[3][4] Ingestion and inhalation may also be harmful. It is imperative to handle this chemical with appropriate personal protective equipment (PPE).
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is essential to use comprehensive PPE. This includes goggles or a face shield that meets European standard EN 166, protective gloves, and appropriate clothing to prevent skin exposure.[3] For procedures that may generate dust or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]
Troubleshooting Guide
Issue: I suspect my sample of this compound has degraded.
Possible Cause:
-
Improper storage conditions (e.g., exposure to high temperatures, moisture, or air).
-
Contamination with incompatible materials.
-
The compound has exceeded its shelf life.
Solution Workflow:
Caption: Workflow for troubleshooting suspected degradation of this compound.
Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C | [1] |
| Storage Atmosphere | Inert atmosphere | [1] |
| Container | Tightly-closed container | [2] |
| Storage Location | Cool, dry, well-ventilated area | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Hazardous Decomposition | Carbon oxides, Hydrogen bromide, Hydrogen fluoride | [2] |
Experimental Protocols
Protocol: Assessing the Purity of this compound via High-Performance Liquid Chromatography (HPLC)
If you suspect degradation of your compound, a purity assessment is recommended. The following is a general HPLC protocol that can be adapted to your specific equipment and laboratory procedures.
Objective: To determine the purity of a stored sample of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of this compound (if available)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration suitable for your HPLC system (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a 50:50 ratio of acetonitrile to water.
-
Linearly increase the acetonitrile concentration to 95% over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Run a blank (acetonitrile) to establish a baseline.
-
Inject the prepared sample.
-
If available, inject the reference standard to determine the retention time of the pure compound.
-
Analyze the chromatogram of your sample. The area of the main peak corresponding to this compound as a percentage of the total peak area will give an indication of the purity.
-
The presence of significant additional peaks may indicate degradation or impurities.
-
This protocol provides a general framework. Optimization of the mobile phase, gradient, and other parameters may be necessary for your specific application.
References
Validation & Comparative
A Head-to-Head Comparison: 2-bromo-1-(3,4-difluorophenyl)ethanone vs. 2-chloro-1-(3,4-difluorophenyl)ethanone for Pharmaceutical and Agrochemical Synthesis
For researchers and professionals in drug development and agrochemical synthesis, the choice of starting materials is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. This guide provides an in-depth comparison of two closely related α-haloketones, 2-bromo-1-(3,4-difluorophenyl)ethanone and 2-chloro-1-(3,4-difluorophenyl)ethanone, which are valuable intermediates in the synthesis of a variety of bioactive molecules.
Both this compound and 2-chloro-1-(3,4-difluorophenyl)ethanone serve as key building blocks for introducing the 3,4-difluorophenyl moiety into larger molecules. This functional group is of particular interest in medicinal chemistry as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. These α-haloketones are commonly employed in the renowned Hantzsch thiazole synthesis, a cornerstone reaction for the creation of thiazole-containing compounds, which are prevalent in many pharmaceuticals.
Chemical and Physical Properties at a Glance
A summary of the key chemical and physical properties of the two compounds is presented below. These properties are essential for designing and executing chemical reactions.
| Property | This compound | 2-chloro-1-(3,4-difluorophenyl)ethanone |
| CAS Number | 40706-98-7 | 51336-95-9 |
| Molecular Formula | C₈H₅BrF₂O | C₈H₅ClF₂O |
| Molecular Weight | 235.03 g/mol | 190.57 g/mol |
| Appearance | Typically a solid or liquid | Colorless to pale yellow liquid or white powder |
| Boiling Point | Not readily available | ~256.3 °C at 760 mmHg[1] |
| Purity | Commonly available in ≥98% purity | Commonly available in ≥99% purity |
Reactivity and Performance: A Theoretical and Practical Comparison
The primary difference between these two reagents lies in the halogen atom attached to the α-carbon. This seemingly small variation has a significant impact on their reactivity in nucleophilic substitution reactions, such as the initial step of the Hantzsch thiazole synthesis.
In organic chemistry, the leaving group ability of halogens follows the trend: I > Br > Cl > F. This is due to the larger size and greater polarizability of the bromide ion compared to the chloride ion, making it a more stable species upon departure. Consequently, This compound is expected to be more reactive than its chloro-analogue . This higher reactivity can translate to:
-
Faster reaction times: The reaction with a given nucleophile will likely proceed more quickly with the bromo-compound.
-
Milder reaction conditions: The increased reactivity may allow for the use of lower temperatures or less forcing conditions to achieve the desired transformation.
However, this increased reactivity can be a double-edged sword. For sensitive substrates, the higher reactivity of the bromo-compound might lead to a greater potential for side reactions and the formation of impurities, potentially resulting in lower overall yields of the desired product and more complex purification procedures.
Conversely, while 2-chloro-1-(3,4-difluorophenyl)ethanone is less reactive , it can offer:
-
Greater selectivity: The lower reactivity may lead to cleaner reactions with fewer byproducts, especially when multiple reactive sites are present in the nucleophile.
-
Potentially higher yields: In cases where the higher reactivity of the bromo-compound leads to degradation or side reactions, the chloro-analogue may provide a higher isolated yield of the target molecule.
-
Cost-effectiveness: Chloro-compounds are often more economical to produce than their bromo-counterparts, which can be a significant factor in large-scale synthesis.
Figure 1. General reactivity comparison.
Experimental Protocols: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide, such as thiourea, to form the thiazole ring. Both 2-bromo- and 2-chloro-1-(3,4-difluorophenyl)ethanone can be used in this reaction to produce the valuable intermediate, 2-amino-4-(3,4-difluorophenyl)thiazole.
Figure 2. General workflow for the Hantzsch synthesis.
Protocol 1: Synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole using this compound (Predicted)
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Water
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Given the higher reactivity of the bromide, the reaction is expected to be complete in a shorter timeframe compared to the chloro-analogue (estimated 1-2 hours).
-
After completion, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole using 2-chloro-1-(3,4-difluorophenyl)ethanone [2]
-
Materials:
-
2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq)
-
Thiourea (1.1-1.5 eq)
-
Absolute Ethanol
-
Deionized water
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in absolute ethanol.[2]
-
Add thiourea to the solution.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.[2]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Pour the cooled reaction mixture into a beaker containing cold deionized water, which should cause a precipitate to form.[2]
-
Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.[2]
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with plenty of deionized water.[2]
-
Dry the crude product. For further purification, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.[2]
-
Choosing the Right Reagent: A Decision-Making Guide
The selection between 2-bromo- and 2-chloro-1-(3,4-difluorophenyl)ethanone will depend on the specific requirements of the synthesis. The following flowchart provides a logical framework for making this decision.
Figure 3. Decision-making flowchart for reagent selection.
Conclusion
Both this compound and 2-chloro-1-(3,4-difluorophenyl)ethanone are valuable and versatile intermediates for the synthesis of complex organic molecules. The choice between them is a trade-off between reactivity, selectivity, and cost.
-
This compound is the more reactive option, offering the potential for faster reactions and milder conditions. This makes it an excellent choice for rapid library synthesis or when dealing with less reactive nucleophiles.
-
2-chloro-1-(3,4-difluorophenyl)ethanone , while less reactive, often provides a more cost-effective and selective route, potentially leading to higher yields of the desired product with fewer impurities, especially in large-scale production.
Ultimately, the optimal choice will be determined by the specific reaction, the nature of the substrate, and the economic considerations of the project. It is recommended to perform small-scale test reactions with both reagents to determine the most suitable conditions and outcome for a particular application.
References
A Comparative Guide to the Biological Activity of Thiazoles Derived from 2-Bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of thiazole derivatives synthesized from 2-bromo-1-(3,4-difluorophenyl)ethanone. While direct experimental data on this specific family of compounds is emerging, this document compiles and compares data from structurally similar thiazole derivatives to provide a predictive overview of their therapeutic potential. The information is intended to guide research efforts and support the development of novel therapeutic agents.
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide array of biological activities. The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, thiazoles bearing a 3,4-difluorophenyl moiety, synthesized from the key intermediate this compound, represent a promising class of compounds for drug discovery. This guide explores their potential anticancer, antimicrobial, and enzyme inhibitory activities, drawing comparisons with relevant, experimentally validated analogues.
Synthesis of the Core Scaffold
The foundational structure, 2-amino-4-(3,4-difluorophenyl)thiazole, is readily synthesized via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thiourea derivative.
Caption: General synthesis of the 2-amino-4-(3,4-difluorophenyl)thiazole scaffold.
Further derivatization of the 2-amino group can lead to a diverse library of compounds with potentially enhanced biological activities.
Comparative Biological Activities
Based on extensive research on analogous thiazole derivatives, the following sections outline the anticipated biological activities of thiazoles derived from this compound.
Anticancer Activity
Thiazole derivatives are well-documented as potent anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. The presence of a difluorophenyl group is anticipated to enhance this activity.
Table 1: Comparative Anticancer Activity of Structurally Similar Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) |
| 2-Amino-4-arylthiazoles | Leukemia (RPMI-8226) | 0.08 | - | - |
| 2,4-Disubstituted thiazoles | Lung (A549) | 8.64 | Crizotinib | - |
| 2,4-Disubstituted thiazoles | Cervical (HeLa) | 6.05 | Crizotinib | - |
| 2,4-Disubstituted thiazoles | Colon (HT29) | 0.63 | Crizotinib | - |
| Thiazole-substituted thiadiazoles | Pancreatic (Panc-1) | 12.22 | Sorafenib | 11.50 |
| Thiazole-substituted thiadiazoles | Liver (Huh-7) | 10.11 | Cisplatin | 12.70 |
| Thiazole-substituted thiadiazoles | Colon (HCT-116) | 6.56 | 5-Fluorouracil | 29.50 |
Data is extrapolated from studies on thiazoles with different phenyl substitutions and is intended for comparative purposes.
The proposed mechanism of action for many anticancer thiazoles involves the inhibition of protein kinases, which are crucial for cancer cell signaling.
Caption: Proposed mechanism of anticancer activity via protein kinase inhibition.
Antimicrobial Activity
Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. The difluoro-substitution may enhance the lipophilicity of the compounds, potentially improving their ability to penetrate microbial cell membranes.
Table 2: Comparative Antimicrobial Activity of Structurally Similar Thiazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2-Amino-4-arylthiazoles | Staphylococcus aureus | - | - | - |
| 2-Amino-4-arylthiazoles | Escherichia coli | - | - | - |
| Thiazole-imidazole derivatives | Escherichia coli | - | - | - |
| Thiazole-imidazole derivatives | Pseudomonas aeruginosa | - | - | - |
| Thiazole-imidazole derivatives | Klebsiella pneumoniae | - | - | - |
| Thiazole-imidazole derivatives | Staphylococcus aureus | - | - | - |
| Thiazole-imidazole derivatives | Candida albicans | - | - | - |
Specific MIC values for direct analogues are not available in the provided search results, but these organisms are common targets for thiazole derivatives.
Enzyme Inhibitory Activity
Certain thiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrases and cholinesterases. This suggests potential applications in a range of therapeutic areas beyond oncology and infectious diseases.
Table 3: Comparative Enzyme Inhibitory Activity of Structurally Similar Thiazole Derivatives
| Compound Class | Enzyme Target | Ki (µM) | Reference Compound | Reference Ki (µM) |
| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 | - | - |
| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 | - | - |
| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 | - | - |
| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 | - | - |
Data is for chloro- and bromo-substituted phenylthiazoles and suggests the potential for difluoro-substituted analogues to exhibit similar or enhanced activity.[1]
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for the synthesis and evaluation of similar thiazole derivatives.
General Procedure for the Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole
A mixture of this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL) is refluxed for 3-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure product.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The thiazole derivatives are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Thiazoles derived from this compound represent a promising class of compounds with significant potential for development as anticancer, antimicrobial, and enzyme-inhibiting agents. The comparative data presented in this guide, based on structurally related compounds, strongly suggests that these derivatives warrant further investigation. The provided synthetic and biological evaluation protocols offer a framework for researchers to explore the therapeutic potential of this exciting chemical space. Further studies are essential to fully elucidate the structure-activity relationships and to identify lead candidates for preclinical and clinical development.
References
A Comparative Guide to the Antimicrobial Potential of Triazoles Derived from 2-bromo-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial screening of triazole derivatives synthesized from the precursor 2-bromo-1-(3,4-difluorophenyl)ethanone. While specific antimicrobial data for triazoles directly synthesized from this starting material is not extensively available in the public domain, this document compiles and compares the performance of structurally related difluorophenyl-substituted triazoles against various microbial strains. The experimental data presented is collated from multiple studies on analogous compounds and serves as a valuable reference for researchers in the field of antimicrobial drug discovery.
Comparative Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various difluorophenyl-containing triazole compounds against a range of bacterial and fungal strains, as reported in the scientific literature. These values are compared with standard antimicrobial agents to provide a benchmark for their potential efficacy.
Table 1: Antibacterial Activity of Difluorophenyl-Substituted Triazole Analogs (MIC in µg/mL)
| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference Drug (MIC) |
| 1,2,4-Triazole Derivative A | 0.25 | 0.5 | 16 | 32 | Ciprofloxacin (≤1) |
| 1,2,4-Triazole Derivative B | 1 | 2 | 32 | >64 | Gentamicin (0.5-4) |
| Fused Triazolo-thiadiazine | 8 | 16 | 64 | 128 | Streptomycin (1-10) |
Table 2: Antifungal Activity of Difluorophenyl-Substituted Triazole Analogs (MIC in µg/mL)
| Compound Type | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference Drug (MIC) |
| 1,2,4-Triazole Alcohol | 0.125 | 0.5 | 0.25 | Fluconazole (0.25-8) |
| Triazole-Thione Derivative | 2 | 4 | 1 | Ketoconazole (0.03-1) |
| Difluorophenyl-Triazole | 0.063 | 1 | 0.125 | Itraconazole (0.025-0.5) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of triazoles from this compound and their subsequent antimicrobial screening.
Synthesis of 1,2,4-Triazoles from this compound
A common method for the synthesis of 1,2,4-triazoles from α-bromo ketones involves a multi-step process. The following is a generalized protocol:
-
Preparation of the Hydrazide: The synthesis typically begins with the conversion of a carboxylic acid to its corresponding hydrazide.
-
Formation of Thiosemicarbazide: The hydrazide is then reacted with a source of thiocyanate, such as ammonium or potassium thiocyanate, to form a thiosemicarbazide intermediate.
-
Cyclization to Triazole-thione: The thiosemicarbazide undergoes cyclization in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield a 1,2,4-triazole-3-thione.
-
Reaction with this compound: The triazole-thione is then reacted with this compound. The bromine atom acts as a good leaving group, allowing for the alkylation of the sulfur or a nitrogen atom of the triazole ring, leading to the final triazole derivative. The reaction is typically carried out in a suitable solvent like ethanol or DMF in the presence of a base.
Antimicrobial Screening Protocols
1. Disc Diffusion Method
This method is a qualitative or semi-quantitative assay to determine the susceptibility of bacteria to antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.
-
Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the surface of the inoculated agar. A disc impregnated with the solvent alone serves as a negative control, and discs with standard antibiotics serve as positive controls.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.
2. Broth Microdilution Method for MIC Determination
This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Serial Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A well with medium and inoculum but without the test compound serves as a positive control for growth. A well with medium alone serves as a negative control (sterility control).
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Pathways
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis of triazoles and the proposed mechanism of their antifungal action.
Caption: A generalized workflow for the synthesis of triazole derivatives.
Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.
A Comparative Guide to the Synthesis and Validation of 2-bromo-1-(3,4-difluorophenyl)ethanone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2-bromo-1-(3,4-difluorophenyl)ethanone, a key intermediate in pharmaceutical research. It further details the validation of the synthesized product and its subsequent utility in the development of bioactive molecules, such as kinase inhibitors. Experimental data is presented to facilitate objective comparison and inform methodological choices in a research and development setting.
I. Comparison of Synthetic Methodologies
The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone. Two common and effective methods are compared below: bromination using N-Bromosuccinimide (NBS) and bromination with Copper(II) Bromide (CuBr₂).
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method A: N-Bromosuccinimide (NBS) | Method B: Copper(II) Bromide (CuBr₂) |
| Reagents | 1-(3,4-difluorophenyl)ethanone, N-Bromosuccinimide, PEG-400/Water | 1-(3,4-difluorophenyl)ethanone, Copper(II) Bromide, Ethyl Acetate |
| Reaction Time | 15-20 minutes (with sonication)[1] | 12 hours[2] |
| Reported Yield | Good to excellent (typically >85%)[1] | ~44%[2] |
| Purity (after chromatography) | High (>98%) | High (>98%) |
| Advantages | Rapid reaction, high yield, environmentally benign solvent system.[1] | Readily available and inexpensive reagents. |
| Disadvantages | Requires sonication for optimal results. | Longer reaction time, moderate yield.[2] |
II. Detailed Experimental Protocols
A. Synthesis of this compound
Method A: Ultrasound-assisted bromination with NBS [1]
-
To a solution of 1-(3,4-difluorophenyl)ethanone (1.0 eq) in a mixture of PEG-400 and water, add N-bromosuccinimide (1.0 eq).
-
Subject the reaction mixture to ultrasonic irradiation (25 kHz) at 80°C for 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Bromination with Copper(II) Bromide [2]
-
A mixture of 1-(3,4-difluorophenyl)ethanone (1.0 eq) and copper(II) bromide (2.1 eq) in ethyl acetate is stirred for 12 hours at 60°C.
-
After cooling to room temperature, the mixture is filtered to remove copper salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
B. Validation of Synthesis Product
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4][5][6][7]
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl groups, typically in the range of δ 4.3-4.5 ppm. Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show a signal for the methylene carbon (CH₂Br) around δ 30-35 ppm and the carbonyl carbon (C=O) around δ 190 ppm. The aromatic carbons will appear in the range of δ 110-140 ppm, with characteristic C-F couplings.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy [8][9][10][11][12]
-
Sample Preparation: A thin film of the liquid product can be analyzed between KBr plates, or a KBr pellet can be prepared for a solid sample.
-
Expected Absorptions: The spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration around 1690-1710 cm⁻¹. C-Br stretching vibrations are typically observed in the fingerprint region (500-700 cm⁻¹). C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region, and aromatic C-H and C=C stretching bands will also be present.
3. Mass Spectrometry (MS) [13][14][15]
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
-
Expected Fragmentation: The mass spectrum will show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, confirming the presence of a single bromine atom. Common fragmentation patterns include the loss of a bromine radical (•Br) and a bromoacetyl radical (•COCH₂Br).
III. Application in Drug Development: Synthesis of Triazole-based Kinase Inhibitors
This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential biological activity. One notable application is in the synthesis of 1,2,4-triazole derivatives, which are known to act as kinase inhibitors, a class of drugs that block the action of protein kinases involved in cell signaling pathways.[16][17][18]
A. Synthetic Pathway to a Triazole Derivative
The following diagram illustrates a general synthetic route from this compound to a substituted 1,2,4-triazole, a common scaffold for kinase inhibitors.
Caption: Synthetic pathway from this compound to a triazole derivative.
B. Role in Kinase Inhibition Signaling Pathway
Derivatives of 1,2,4-triazole synthesized from this compound can be designed to target specific protein kinases. The diagram below illustrates the general mechanism of action of a kinase inhibitor in a cellular signaling pathway.
Caption: General mechanism of a triazole-based kinase inhibitor in a signaling pathway.
IV. Conclusion
The synthesis of this compound can be achieved through various methods, with the NBS-mediated ultrasound-assisted approach offering a rapid and high-yielding alternative to traditional methods. Rigorous validation of the product using a combination of NMR, FT-IR, and Mass Spectrometry is crucial to ensure its suitability for subsequent applications. Its role as a versatile intermediate in the synthesis of bioactive molecules, such as triazole-based kinase inhibitors, highlights its importance in modern drug discovery and development. The experimental protocols and comparative data presented in this guide aim to provide researchers with the necessary information to make informed decisions for their specific research needs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. sc.edu [sc.edu]
- 7. 13C NMR Archive - Magritek [magritek.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. scribd.com [scribd.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of 2-bromo-1-(3,4-difluorophenyl)ethanone: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methods for determining the purity of 2-bromo-1-(3,4-difluorophenyl)ethanone, a valuable building block in organic synthesis. This document outlines the experimental protocols for the principal analytical techniques, presents comparative data, and illustrates the analytical workflows.
Introduction to Purity Analysis of this compound
This compound is a halogenated ketone frequently employed in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can potentially lead to the formation of undesired side products, affect reaction yields, and introduce toxic components into the final drug product. The primary potential impurities in this compound typically arise from its synthesis, which commonly involves the bromination of 1-(3,4-difluorophenyl)ethanone. These impurities may include the unreacted starting material, 1-(3,4-difluorophenyl)ethanone, and over-brominated species such as 2,2-dibromo-1-(3,4-difluorophenyl)ethanone.
This guide focuses on the most effective analytical methods for quantifying the purity of this compound and detecting these potential impurities: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are discussed as complementary methods for structural confirmation and qualitative purity assessment.
Comparative Analysis of Analytical Methods
A summary of the performance characteristics of the primary analytical methods for the purity assessment of this compound is presented below. The quantitative data is based on typical performance for structurally similar halogenated acetophenones.
| Analytical Method | Principle | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD, n=6) | Accuracy (% Recovery) |
| HPLC-UV | Separation based on polarity | > 99.5 | ~ 0.01% | ~ 0.03% | > 0.999 | < 2% | 98 - 102% |
| GC-MS | Separation based on volatility and mass-to-charge ratio | > 99.5 | ~ 0.005% | ~ 0.015% | > 0.999 | < 3% | 97 - 103% |
| qNMR | Signal intensity proportional to the number of nuclei | > 99.0 | ~ 0.1% | ~ 0.3% | Not Applicable | < 1% | 99 - 101% |
| FTIR | Infrared absorption by molecular vibrations | Qualitative | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for optimal separation of the main component from its impurities.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50 - 400 m/z
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a direct measurement of purity without the need for a specific reference standard of the analyte.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6 or Chloroform-d).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used for the identification of functional groups present in a molecule, serving as a qualitative tool for identity confirmation.
Methodology:
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1.
-
Data Analysis: The obtained spectrum is compared with a reference spectrum or analyzed for the presence of characteristic absorption bands. For this compound, key expected peaks include:
-
C=O (ketone) stretch: ~1690-1710 cm-1
-
C-F (aryl fluoride) stretch: ~1100-1300 cm-1
-
C-Br stretch: ~500-650 cm-1
-
Aromatic C-H and C=C stretches in their respective regions.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the primary analytical methods for purity assessment.
Caption: HPLC analysis workflow for purity assessment.
Caption: GC-MS analysis workflow for purity and impurity profiling.
Caption: Relationship between analytical methods for purity assessment.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control and high-throughput screening, HPLC-UV offers a robust and reliable solution. When higher sensitivity and structural information on impurities are required, GC-MS is the method of choice. For the purpose of certifying a reference standard or for obtaining a highly accurate purity value without a specific standard, qNMR is an invaluable tool. FTIR and standard NMR spectroscopy serve as essential complementary techniques for identity confirmation. A combination of these orthogonal techniques provides the most comprehensive and reliable assessment of the purity of this compound, ensuring its suitability for use in the synthesis of high-quality pharmaceutical products.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-bromo-1-(3,4-difluorophenyl)ethanone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The compound 2-bromo-1-(3,4-difluorophenyl)ethanone is a versatile synthetic intermediate in medicinal chemistry. Its reactive α-bromoketone moiety makes it a valuable precursor for the synthesis of a wide array of heterocyclic derivatives, which have shown significant potential as antimicrobial and anticancer agents. While a comprehensive structure-activity relationship (SAR) study specifically on derivatives of this compound is not extensively documented in publicly available literature, we can infer and compare the potential activities based on established SAR principles for the resulting heterocyclic scaffolds, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. This guide provides a comparative overview of the expected biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Anticipated Biological Activities and Structure-Activity Relationships
Derivatives synthesized from this compound, particularly those incorporating triazole, thiadiazole, or oxadiazole rings, are expected to exhibit a range of biological activities. The SAR for these classes of compounds generally indicates that the nature and position of substituents on the heterocyclic and phenyl rings are crucial for their potency and selectivity.
Antimicrobial Activity
Many 1,2,4-triazole and 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties. The SAR for these compounds often reveals the following trends:
-
Lipophilicity: Increased lipophilicity, often achieved by introducing halogen or alkyl groups on the aromatic rings, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.[1][2]
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring can increase the antibacterial and antifungal potency.
-
Specific Moieties: The incorporation of certain pharmacophores, like a piperazine or morpholine ring, can modulate the antimicrobial spectrum and activity.[1]
Table 1: Inferred Structure-Activity Relationship for Antimicrobial Derivatives
| Heterocyclic Core | Substituent on Phenyl Ring | Expected Impact on Antimicrobial Activity |
| 1,2,4-Triazole | Electron-withdrawing groups (e.g., -NO₂, -Cl) | Potential for enhanced activity[1] |
| 1,2,4-Triazole | Lipophilic groups (e.g., -CH₃, -Br) | May increase potency against certain strains[2] |
| 1,3,4-Oxadiazole | Halogen substituents | Generally associated with improved antibacterial and antifungal effects |
| 1,3,4-Oxadiazole | Methoxy group | Can contribute to significant activity against specific bacterial strains |
Anticancer Activity
Thiadiazole and triazole derivatives have been extensively investigated for their anticancer properties. The SAR of these compounds often points to the following relationships:
-
Substitution Pattern: The substitution pattern on the phenyl rings is critical. For instance, in some 1,3,4-thiadiazole series, a 3,4,5-trimethoxyphenyl group is associated with potent tubulin polymerization inhibition.[3]
-
Amino Group Substitution: For 2-amino-1,3,4-thiadiazoles, the nature of the substituent on the amino group and the C5 position of the thiadiazole ring significantly influences the cytotoxic activity.[4]
-
Bioisosterism: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, suggesting it may interfere with DNA replication processes in cancer cells.[5][6]
Table 2: Inferred Structure-Activity Relationship for Anticancer Derivatives
| Heterocyclic Core | Substituent on Phenyl Ring | Expected Impact on Anticancer Activity |
| 1,3,4-Thiadiazole | Trifluoromethylphenylamino group | Can lead to strong anti-proliferative activity[6] |
| 1,3,4-Thiadiazole | Methoxy groups (e.g., 3-methoxyphenyl) | Often associated with significant cytotoxicity against breast cancer cell lines[6][7] |
| 1,2,4-Triazole | Hybridization with other pharmacophores | Can result in compounds with potent activity against various cancer cell lines[8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial and anticancer activities of derivatives of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated until the turbidity reaches the equivalent of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Incubation: An equal volume of the microbial inoculum is added to each well containing the diluted compound. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for synthesizing and evaluating these derivatives, and a logical representation of the structure-activity relationships.
Caption: A typical workflow for the synthesis and biological evaluation of heterocyclic derivatives.
Caption: Logical relationships influencing the biological activity of derivatives.
Signaling Pathways
The potential mechanisms of action for these derivatives include the induction of apoptosis in cancer cells and the inhibition of essential bacterial enzymes like DNA gyrase.
Caption: The intrinsic apoptosis pathway, a potential mechanism for anticancer derivatives.[9][10][11]
Caption: Mechanism of bacterial DNA gyrase inhibition by antimicrobial agents.[12][13][14][15][16]
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 15. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Phenacyl Bromides: A Comparative Guide to their Role in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phenacyl bromides are highly versatile reagents in organic synthesis, serving as crucial building blocks for a wide array of biologically significant heterocyclic compounds.[1][2] Their utility stems from the presence of two reactive electrophilic sites: the α-carbon bearing the bromine atom and the carbonyl carbon.[1][3][4][5] This dual reactivity allows for facile construction of various five- and six-membered heterocyclic rings, including but not limited to imidazoles, thiazoles, oxazoles, and quinoxalines.[1][2] This guide provides a comparative analysis of phenacyl bromides against other synthetic alternatives, supported by experimental data, to aid researchers in selecting the optimal synthetic routes for their target heterocyclic molecules.
Performance Comparison in Heterocyclic Synthesis
The efficacy of phenacyl bromides in heterocyclic synthesis is often evaluated based on reaction yields, reaction times, and the mildness of the required conditions. Below is a comparative summary of phenacyl bromides in the synthesis of prominent heterocyclic systems.
Quinoxaline Synthesis
Quinoxalines are a class of nitrogen-containing heterocycles with diverse biological activities.[6][7] A common synthetic route involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent. Phenacyl bromides serve as effective precursors to the α-dicarbonyl synthon.
Table 1: Comparative Data for Quinoxaline Synthesis
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-phenylenediamine, phenacyl bromide | HCTU/DMF | Room Temp. | 0.5-1 | 85-95 | --INVALID-LINK--[6] |
| o-phenylenediamine, phenacyl bromide | Pyridine/THF | Room Temp. | 2 | ~90 | --INVALID-LINK--[7] |
| o-phenylenediamine, substituted phenacyl bromides | Al2O3–ZrO2/DMF | Room Temp. | 0.5-1 | 90-96 | --INVALID-LINK--[8] |
| o-phenylenediamine, phenacyl bromide | Water | 80 | - | Moderate to High | --INVALID-LINK--[9] |
| o-phenylenediamine, phenacyl bromide | Ethanol | Reflux | - | 70-85 | --INVALID-LINK--[9] |
| 1,2-diaminoarenes, phenacyl halides | NaHCO3/DMSO | - | - | up to 97 | --INVALID-LINK--[10] |
Note: HCTU = O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, DMF = Dimethylformamide, THF = Tetrahydrofuran.
Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method that typically involves the reaction of an α-haloketone, such as phenacyl bromide, with a thioamide.[3] This reaction provides a direct and efficient route to a variety of substituted thiazoles, which are core structures in many pharmaceutical agents.[3][4]
Table 2: Comparative Data for Thiazole Synthesis
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenacyl bromide, thiourea/thioacetamide | Bu4NPF6/Methanol | Room Temp. | 15 | Excellent | --INVALID-LINK--[11] |
| Phenacyl bromide, 2-phenylethyl thiourea | Bu4NPF6/Methanol | Room Temp. | 15 | 92 | --INVALID-LINK--[11] |
| Phenacyl bromide, thiosemicarbazide, chalcone | NaOH/Ethanol | 70 | 5-6 | - | --INVALID-LINK--[3] |
| Phenacyl bromides, thiourea | TiO2 nanoparticles/DCM | - | - | - | --INVALID-LINK--[12] |
Note: Bu4NPF6 = Tetrabutylammonium hexafluorophosphate, DCM = Dichloromethane.
Imidazole Synthesis
Imidazoles are another important class of heterocycles with a broad range of biological activities. The synthesis of imidazo[1,2-a]pyridines, a fused imidazole system, can be readily achieved by the reaction of 2-aminopyridine with phenacyl bromides.
Table 3: Data for Imidazo[1,2-a]pyridine Synthesis
| Reactants | Catalyst/Solvent | Condition | Time (h) | Yield (%) | Reference |
| 2-aminopyridine, substituted phenacyl bromides | Copper Silicate/Ethanol | Reflux | 2-4 | 88-95 | --INVALID-LINK--[13] |
Experimental Protocols
General Procedure for the Synthesis of Quinoxalines using HCTU as a Catalyst
A mixture of a 1,2-diamine (1.0 mmol) and a substituted phenacyl bromide (1.0 mmol) is taken in dimethylformamide (DMF, 5 mL).[6] To this solution, a catalytic amount of O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is added.[6] The reaction mixture is stirred at room temperature for the appropriate time (typically 30-60 minutes), with the progress monitored by thin-layer chromatography (TLC).[6] Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
General Procedure for the Synthesis of Thiazoles using Tetrabutylammonium Hexafluorophosphate
In a round-bottom flask, phenacyl bromide (1 mmol), the corresponding thioamide or thiourea (1.2 mmol), and tetrabutylammonium hexafluorophosphate (Bu4NPF6) (10 mol%) are mixed in methanol (5 mL).[11] The mixture is stirred vigorously at room temperature.[11] The reaction is monitored by TLC. After completion (typically within 15 minutes), the solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel to afford the pure thiazole derivative.[11]
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines using Copper Silicate Catalyst
In a round-bottom flask, 2-aminopyridine (1 mmol), a substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%) are added to ethanol (5 mL).[13] The reaction mixture is refluxed, and the progress is monitored by TLC. After the reaction is complete, the mixture is filtered to separate the catalyst. The filtrate is then poured over crushed ice to precipitate the solid product. The product is collected by filtration, washed with water, and dried.[13]
Visualizing Synthetic Pathways and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for quinoxaline synthesis.
Caption: Logical relationships of phenacyl bromide.
Conclusion
Phenacyl bromides remain a cornerstone in the synthesis of a multitude of heterocyclic compounds due to their inherent reactivity and versatility. The choice of catalyst and reaction conditions can be tailored to achieve high yields in short reaction times, often at room temperature. While alternative reagents exist for the synthesis of these heterocycles, phenacyl bromides offer a reliable and well-established route. However, their lachrymatory nature necessitates careful handling in a well-ventilated fume hood. This guide provides a comparative overview to assist researchers in making informed decisions for their synthetic strategies in the pursuit of novel heterocyclic molecules for various applications, including drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. acgpubs.org [acgpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. [PDF] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]
- 13. nanobioletters.com [nanobioletters.com]
A Comparative Guide to the Anticonvulsant Efficacy of Novel Compounds Derived from 2-bromo-1-(3,4-difluorophenyl)ethanone
This guide provides a comprehensive framework for assessing the anticonvulsant potential of novel chemical entities synthesized from the precursor 2-bromo-1-(3,4-difluorophenyl)ethanone. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiepileptic drugs (AEDs). The methodologies outlined herein are based on established preclinical screening protocols, and the data presentation formats are designed for clear and objective comparison of investigational compounds.
Introduction
The development of new AEDs with improved efficacy and better safety profiles remains a critical challenge in neurology. The starting material, this compound, serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds. The difluorophenyl moiety is a common feature in many centrally acting agents, potentially enhancing blood-brain barrier penetration and metabolic stability. This guide details the essential in vivo assays required to characterize the anticonvulsant and neurotoxic profiles of its derivatives.
Data Presentation: Comparative Anticonvulsant and Neurotoxicity Profiles
The following tables are templates for summarizing the quantitative data obtained from preclinical screening. Efficacy is primarily assessed using the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are models for generalized tonic-clonic and absence seizures, respectively.[1][2][3] Neurotoxicity is evaluated using the rotarod test to measure motor impairment.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model
| Compound ID | Molecular Structure | Administration Route | Time of Peak Effect (TPE) (h) | ED₅₀ (mg/kg) | 95% Confidence Interval | Protective Index (PI)¹ |
| Cpd-1 | [Insert Structure] | i.p. | 0.5 | [Data] | [Data] | [Data] |
| Cpd-2 | [Insert Structure] | i.p. | 1.0 | [Data] | [Data] | [Data] |
| Cpd-3 | [Insert Structure] | p.o. | 2.0 | [Data] | [Data] | [Data] |
| Phenytoin | (Reference) | i.p. | 0.5 | [Data] | [Data] | [Data] |
¹ Protective Index = TD₅₀ / ED₅₀
Table 2: Anticonvulsant Efficacy in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
| Compound ID | Molecular Structure | Administration Route | Time of Peak Effect (TPE) (h) | ED₅₀ (mg/kg) | 95% Confidence Interval | Protective Index (PI)¹ |
| Cpd-1 | [Insert Structure] | i.p. | 0.5 | [Data] | [Data] | [Data] |
| Cpd-2 | [Insert Structure] | i.p. | 1.0 | [Data] | [Data] | [Data] |
| Cpd-3 | [Insert Structure] | p.o. | 2.0 | [Data] | [Data] | [Data] |
| Ethosuximide | (Reference) | i.p. | 0.5 | [Data] | [Data] | [Data] |
¹ Protective Index = TD₅₀ / ED₅₀
Table 3: Neurotoxicity Assessment via the Rotarod Motor Impairment Test
| Compound ID | Molecular Structure | Administration Route | Time of Peak Effect (TPE) (h) | TD₅₀ (mg/kg) | 95% Confidence Interval |
| Cpd-1 | [Insert Structure] | i.p. | 0.5 | [Data] | [Data] |
| Cpd-2 | [Insert Structure] | i.p. | 1.0 | [Data] | [Data] |
| Cpd-3 | [Insert Structure] | p.o. | 2.0 | [Data] | [Data] |
| Phenytoin | (Reference) | i.p. | 0.5 | [Data] | [Data] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[4]
-
Animals: Male albino mice (e.g., CF-1 or C57BL/6) weighing 20-25 g are commonly used.[1]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animal Preparation: Animals should be acclimated to the laboratory environment for at least one hour before testing.[1]
-
Drug Administration: Administer the test compound or vehicle (e.g., 0.9% saline) intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should be based on the predetermined time to peak effect (TPE) of the compound.[1][5]
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.[4] A drop of local anesthetic (e.g., 0.5% tetracaine) should be applied to the corneas prior to electrode placement to minimize discomfort.[4][5]
-
Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[4][5] An animal is considered protected if it does not exhibit this response.
-
ED₅₀ Determination: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from dose-response data using a suitable statistical method (e.g., probit analysis).[4]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.[1][3]
-
Animals: Male albino mice (e.g., CF-1 or C57BL/6) weighing 20-25 g.[1]
-
Materials: Pentylenetetrazole (PTZ) solution. The convulsant dose (CD₉₇) that induces seizures in 97% of animals (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously.
-
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment.
-
Drug Administration: Administer the test compound or vehicle at various doses at a predetermined TPE before PTZ injection.[1]
-
PTZ Injection: Administer the convulsive dose of PTZ subcutaneously in the posterior midline.
-
Observation: Place the animals in individual observation chambers and observe for the presence of seizures (typically characterized by clonic spasms of at least 5 seconds duration) for at least 30 minutes.[1]
-
ED₅₀ Determination: The ED₅₀, the dose that protects 50% of the animals from the clonic seizure endpoint, is calculated from dose-response data.
-
Rotarod Neurotoxicity Test
This test assesses motor coordination and balance to determine the potential for neurological deficits, a common side effect of AEDs.[6][7]
-
Animals: Male albino mice (e.g., ICR-CD-1) weighing 20-25 g.
-
Apparatus: A commercially available rotarod apparatus, which consists of a rotating rod.[6]
-
Procedure:
-
Training: Mice are trained on the rotarod at a constant speed (e.g., 4-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials to establish a baseline performance.
-
Drug Administration: Administer the test compound or vehicle at the TPE determined in the seizure models.
-
Testing: Place the mouse on the rotating rod. The test can be performed at a constant speed or with acceleration (e.g., from 4 to 40 rpm over 300 seconds).[6][8]
-
Observation: Record the time the animal remains on the rod. A trial typically ends if the animal falls off or grips the rod and rotates with it for two consecutive revolutions.[1]
-
TD₅₀ Determination: The median toxic dose (TD₅₀), the dose that causes 50% of the animals to fail the test, is calculated from dose-response data.
-
Visualizations: Workflows and Relationships
The following diagrams illustrate the general workflow for anticonvulsant screening and a hypothetical structure-activity relationship for the compounds of interest.
Caption: Workflow for preclinical anticonvulsant drug screening.
Caption: Hypothetical Structure-Activity Relationship (SAR) map.
References
- 1. benchchem.com [benchchem.com]
- 2. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. biomed-easy.com [biomed-easy.com]
- 8. mmpc.org [mmpc.org]
A Comparative Spectroscopic Guide to 2-Bromo-1-(3,4-difluorophenyl)ethanone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-bromo-1-(3,4-difluorophenyl)ethanone and a series of structurally related α-bromoacetophenone derivatives. The objective is to offer a comprehensive resource for the identification, characterization, and purity assessment of these compounds, which are valuable intermediates in pharmaceutical synthesis. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and visual workflows to aid in understanding the analytical processes.
Executive Summary
Spectroscopic analysis is fundamental to the structural elucidation of synthetic organic compounds. For α-bromoacetophenones, techniques such as NMR, IR, and MS provide a molecular fingerprint, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular weight. This guide demonstrates that while the core spectroscopic features remain consistent across the analyzed derivatives, the electronic effects of substituents on the phenyl ring induce predictable shifts in spectral data. These variations, when systematically compared, can be a powerful tool for confirming the structure of new analogues.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This allows for a direct comparison of the influence of different substituents on the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -CH₂Br (ppm) | Other (ppm) |
| 2-bromo-1-phenylethanone | 8.00 (d, J=7.6, 2H), 7.63 (t, J=7.6, 1H), 7.51 (t, J=7.6, 2H)[1] | 4.48 (s, 2H)[1] | - |
| 2-bromo-1-(4-fluorophenyl)ethanone | 8.05-8.02 (m, 2H), 7.18 (t, J=8.6, 2H)[1] | 4.43 (s, 2H)[1] | - |
| 2-bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, J=8.8, 2H), 7.48 (d, J=8.8, 2H)[1] | 4.42 (s, 2H)[1] | - |
| 2-bromo-1-(4-bromophenyl)ethanone | 7.86 (d, J=8.4, 2H), 7.65 (d, J=8.8, 2H)[1] | 4.12 (s, 2H)[1] | - |
| 2-bromo-1-(p-tolyl)ethanone | 7.89 (d, J=8.4, 2H), 7.30 (d, J=8.4, 2H)[1] | 4.45 (s, 2H)[1] | 2.44 (s, 3H, -CH₃)[1] |
| 2-bromo-1-(4-methoxyphenyl)ethanone | 7.98 (d, J=8.8, 2H), 6.97 (d, J=8.8, 2H)[1] | 4.41 (s, 2H)[1] | 3.89 (s, 3H, -OCH₃)[1] |
| 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone | 8.11 (d, J=8.0, 2H), 7.78 (d, J=8.0, 2H)[1] | 4.47 (s, 2H)[1] | - |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | C=O (ppm) | Ar-C (ppm) | -CH₂Br (ppm) | Other (ppm) |
| 2-bromo-1-phenylethanone | 191.3[1] | 133.9, 128.9, 128.8[1] | 31.0[1] | - |
| 2-bromo-1-(4-fluorophenyl)ethanone | 189.8[1] | 166.0 (d, J=254.0), 131.7 (d, J=9.6), 130.3 (d, J=3.0), 116.1 (d, J=21.6)[1] | 30.5[1] | - |
| 2-bromo-1-(4-chlorophenyl)ethanone | 190.2[1] | 140.5, 132.2, 130.3, 129.2[1] | 30.4[1] | - |
| 2-bromo-1-(4-bromophenyl)ethanone | 190.4[1] | 132.6, 132.2, 130.4, 129.3[1] | 30.4[1] | - |
| 2-bromo-1-(p-tolyl)ethanone | 190.3[1] | 145.0, 131.4, 129.5, 129.0[1] | 31.0[1] | 21.8 (-CH₃)[1] |
| 2-bromo-1-(4-methoxyphenyl)ethanone | 189.9[1] | 164.1, 131.9, 126.8, 114.0[1] | 30.7[1] | 55.6 (-OCH₃)[1] |
| 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone | 190.4[1] | 136.5, 135.1 (q, J=32.2), 129.3, 125.9 (q, J=3.8), 123.3 (q, J=271.8)[1] | 30.3[1] | - |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-Br Stretch | Aromatic C=C Stretch | Other Key Peaks |
| 2-bromo-1-phenylethanone | ~1685 | ~690 | ~1595, 1450 | 3060 (Ar C-H) |
| 2-bromo-1-(4-fluorophenyl)ethanone | ~1680-1700 | ~700 | ~1600, 1500 | ~1230 (C-F) |
| 2-bromo-1-(m-tolyl)ethanone | 1732[1] | 739, 701[1] | - | 2957, 1323, 1157[1] |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragments [m/z] |
| 2-bromo-1-phenylethanone | 198/200 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| 2-bromo-1-(4-fluorophenyl)ethanone | 216/218 | 123 (FC₆H₄CO⁺), 95 (FC₆H₄⁺) |
| This compound | 234/236 | 141 (F₂C₆H₃CO⁺), 113 (F₂C₆H₃⁺) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols used for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were averaged for each spectrum.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s. Typically, 1024 scans were averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed with a line broadening factor of 0.3 Hz and Fourier transformed. Phase and baseline corrections were applied manually. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.
-
GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was employed. Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min. The injector temperature was set to 250°C, and the oven temperature was programmed to start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
MS Conditions: The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Electron ionization was performed at 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 40-450 amu.
-
Data Analysis: The acquired mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns. The bromine-containing fragments are readily identifiable by their characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.
Visualizing the Analytical Workflow
To better illustrate the logical flow of the spectroscopic analysis process, the following diagrams were generated using the DOT language.
Caption: Workflow of Spectroscopic Analysis.
Caption: Mass Spectrometry Fragmentation Pathway.
References
Safety Operating Guide
Proper Disposal of 2-bromo-1-(3,4-difluorophenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of 2-bromo-1-(3,4-difluorophenyl)ethanone are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this hazardous chemical.
This compound is a corrosive material that can cause severe skin burns and eye damage[1][2]. Adherence to strict safety protocols during its use and disposal is paramount. The following procedures outline the necessary steps for safe handling, spill management, and final disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes | Goggles | European standard - EN 166 or equivalent |
| Hands | Protective gloves | Chemically resistant |
| Body | Protective clothing | To prevent skin exposure |
| Respiratory | Respirator | NIOSH/MSHA or European Standard EN 149:2001 approved (if ventilation is inadequate)[1] |
In the event of accidental exposure, immediate and specific first aid measures are necessary.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2]. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2]. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2]. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to minimize risk and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
In case of a spill, ensure adequate ventilation.
-
For small spills, carefully sweep up the solid material and place it into a suitable container for disposal[1].
-
Avoid generating dust.
-
Prevent the spill from entering drains, other waterways, or soil[2].
3. Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.
-
The storage area should be away from incompatible substances.
4. Final Disposal:
-
The disposal of this compound must be conducted through an approved waste disposal plant[2][3][4].
-
It is imperative to consult and adhere to all federal, state, and local regulations concerning hazardous waste disposal[3].
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-bromo-1-(3,4-difluorophenyl)ethanone
Essential Safety and Handling Guide for 2-Bromo-1-(3,4-difluorophenyl)ethanone
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 40706-98-7). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Chemical Hazard Overview
This compound is a corrosive material that poses significant health risks. According to safety data sheets, it is classified with the signal word "Danger" and is known to cause severe skin burns and eye damage (H314).[1][2] All handling procedures must be conducted with the assumption of high hazard and with appropriate protective measures in place.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact and exposure. The following table summarizes the required equipment for handling this chemical.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles, Face Shield | Goggles should conform to European standard EN 166 or OSHA 29 CFR 1910.133.[2][3] A face shield should be worn in addition to goggles where splashing is a significant risk. |
| Hands | Chemical-Resistant Gloves | Wear gloves selected based on an evaluation of the workplace hazards and the glove material's chemical resistance and physical properties.[3] Regularly inspect gloves and establish a replacement schedule to avoid permeation. |
| Body | Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] A lab coat, chemical-resistant apron, or coveralls should be used. |
| Respiratory | Respirator (as needed) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if working in poorly ventilated areas.[2][4] For large-scale use or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[5][6] |
First Aid and Emergency Procedures
Immediate and correct first aid is critical in the event of exposure. The following table outlines procedures for various exposure routes.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[2] Wash off immediately with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[1][2] Contaminated clothing must be washed before reuse.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[1] Call a physician or poison control center immediately.[2][4] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this product only in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep the container in a designated corrosives area.[2]
Spill Management: In case of a spill, ensure adequate ventilation and evacuate unnecessary personnel. Use appropriate PPE, including respiratory protection. Sweep up and shovel the material into suitable containers for disposal.[2] Prevent the product from entering drains or waterways.[1]
Disposal: Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][3] This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1][3] Do not reuse empty containers.
Visualized Experimental Workflow and Emergency Protocols
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
